6-Chloro-3-methoxypicolinic acid
Description
BenchChem offers high-quality 6-Chloro-3-methoxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methoxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXVMQPFFDNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 6-Chloro-3-methoxypicolinic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-methoxypicolinic acid
Introduction
6-Chloro-3-methoxypicolinic acid is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its structural framework, featuring a picolinic acid core functionalized with both a chloro and a methoxy group, makes it a versatile intermediate for creating more complex molecules. These functional groups are not merely passive substituents; they actively modulate the molecule's electronic properties, reactivity, solubility, and biological interaction potential. The chloro group, an electron-withdrawing halogen, and the methoxy group, an electron-donating substituent, create a unique electronic profile that can be exploited in various chemical transformations.
This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthetic and medicinal chemistry. We will delve into its fundamental properties, present robust methodologies for their experimental determination, and discuss its significance as a precursor in the synthesis of bioactive compounds. The chloro and methoxy groups are frequently employed in drug discovery to enhance intermolecular interactions and fine-tune pharmacological profiles[1].
Core Physicochemical Properties
The fundamental properties of a compound are critical for predicting its behavior in chemical reactions, formulation processes, and biological systems. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₃ | [2][3] |
| Molecular Weight | 187.58 g/mol | [2] |
| CAS Number | 1256787-98-0 | [2] |
| Physical Form | Powder or crystals; often white to off-white solid. | [4][5][6] |
| Storage Conditions | Sealed in a dry environment, at 2-8°C. | [2][7] |
| Predicted LogP | 1.4418 | [2] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Experimental Determination of Key Properties
The following sections provide detailed, field-proven protocols for characterizing the essential . The emphasis is on the underlying principles and the establishment of self-validating experimental systems.
Solubility Assessment
Expertise & Rationale: Determining solubility is fundamental for any application, from reaction solvent selection to drug formulation. The "shake-flask" method is a widely accepted gold standard for measuring equilibrium solubility because it ensures that the solvent is fully saturated with the solute, providing a true measure of its capacity.[8][9] The principle of "like dissolves like" is a crucial starting point; a molecule's polarity dictates its affinity for various solvents.[8][10]
Detailed Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of solid 6-Chloro-3-methoxypicolinic acid to a sealed glass vial containing a precise volume of the chosen solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached with an undissolved phase present.
-
Equilibration: Agitate the vial at a constant, controlled temperature using a shaker or magnetic stirrer for an extended period, typically 24-72 hours.[8] This duration is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.[8]
-
Quantification: Accurately determine the concentration of the solute in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method for its precision. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[8]
-
Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L), specifying the solvent and the temperature at which the measurement was made.
Structural Elucidation and Purity Confirmation
Expertise & Rationale: Confirming the chemical structure and purity of a compound is a non-negotiable step in research. A combination of spectroscopic techniques provides a self-validating system where each method offers complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while UV-Vis spectrophotometry provides information about the electronic structure and conjugation. [11][12] Detailed Protocols:
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of 6-Chloro-3-methoxypicolinic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. [13][14]The choice of solvent is critical to avoid overlapping signals with the analyte. [15]2. Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any suspended solid particles that can distort the magnetic field and degrade spectral quality. 3. Data Acquisition: Acquire ¹H and ¹³C NMR spectra. ¹H NMR will confirm the number and environment of protons (e.g., aromatic protons on the pyridine ring, methyl protons of the methoxy group). ¹³C NMR will verify the number of unique carbon atoms in the molecule.
-
Structural Verification: The chemical shifts, integration values, and coupling patterns in the spectra should be consistent with the proposed structure of 6-Chloro-3-methoxypicolinic acid.
B. UV-Vis Spectrophotometry
-
Solvent Selection: Choose a solvent that does not absorb in the UV region where the analyte is expected to absorb (typically above 200-220 nm). [16]2. Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent using a quartz cuvette.
-
Spectrum Acquisition: Scan the sample over a wavelength range of 200–800 nm to obtain an absorbance spectrum. [16]The resulting spectrum, characterized by specific absorption maxima (λ_max), is indicative of the π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores of the molecule. [12]
Reactivity and Synthetic Applications
6-Chloro-3-methoxypicolinic acid is a valuable intermediate primarily due to the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide bond couplings, esterifications, and other derivatizations. The chloro-substituent on the pyridine ring is a key site for nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of a wide array of other functional groups.
This compound and its close relatives are instrumental in the synthesis of bioactive heterocyclic compounds. [11]Picolinates are recognized as "privileged scaffolds" in medicinal chemistry and agrochemical development. [11]For example, related picolinate esters have been used to develop positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor, which are being investigated for treating cognitive deficits in diseases like Alzheimer's and schizophrenia. [11]The presence of both chloro and methoxy groups provides strategic points for modification, allowing chemists to systematically explore structure-activity relationships (SAR) to optimize the pharmacological properties of new drug candidates. [11]
References
- General Experimental Protocol for Determining Solubility. (2025). Benchchem.
- Solubility test for Organic Compounds. (2024).
- Protocol for Determining pKa Using Potentiometric Titration.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Experiment C33: Determination of pKa by Half Titr
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Physics-Based Solubility Prediction for Organic Molecules. (2018). PMC - NIH.
- NMR Sample Prepar
- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
- Sample Preparation & NMR Tubes. Weizmann Institute of Science.
- NMR Sample Prepar
- Sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin.
- Methyl 6-chloro-3-methoxypicolin
- Sample Prepar
- 6-Chloro-3-methoxypicolinic acid | 1256787-98-0. ChemScene.
- 6-chloro-3-methoxypicolinic acid (C7H6ClNO3). PubChemLite.
- 6-Chloro-4-methoxypicolinic acid | 88912-21-4. Sigma-Aldrich.
- Certificate of Analysis: 5-Chloro-6-methoxypicolinic acid.
- 6-Chloro-4-methoxypicolinic acid | 88912-21-4. MilliporeSigma.
- 3-Chloro-6-methoxypicolinic acid | 856836-44-7. BLD Pharm.
- Uv-Vis Spectroscopy in Analysis of Phytochemicals. (2015).
- UV-Vis Spectroscopy.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
Sources
- 1. drughunter.com [drughunter.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 6-chloro-3-methoxypicolinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. 6-Chloro-4-methoxypicolinic acid | 88912-21-4 [sigmaaldrich.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 6-Chloro-4-methoxypicolinic acid | 88912-21-4 [sigmaaldrich.com]
- 7. 856836-44-7|3-Chloro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ws [chem.ws]
- 11. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 13. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. sites.bu.edu [sites.bu.edu]
- 16. ijprajournal.com [ijprajournal.com]
In-Depth Technical Guide: 6-Chloro-3-methoxypicolinic Acid
Executive Summary & Identity Card
6-Chloro-3-methoxypicolinic acid is a highly specialized pyridine scaffold used primarily as a building block in the synthesis of bioactive heterocyclic compounds.[1] Its structure—featuring a carboxylic acid at C2, a methoxy group at C3, and a chlorine atom at C6—provides a unique electronic and steric profile. The C3-methoxy group acts as a conformational lock via intramolecular hydrogen bonding, while the C6-chlorine atom serves as a lipophilic handle and a site for further nucleophilic aromatic substitution (
Chemical Identity
| Property | Detail |
| CAS Number | 1256787-98-0 (Acid form) |
| IUPAC Name | 6-Chloro-3-methoxypyridine-2-carboxylic acid |
| Synonyms | 6-Chloro-3-methoxypicolinic acid; 2-Carboxy-6-chloro-3-methoxypyridine |
| Molecular Formula | |
| Molecular Weight | 187.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.2 (Carboxylic acid), ~-1.5 (Pyridine N) |
Structural Analysis & Reactivity Profile[1]
The utility of 6-chloro-3-methoxypicolinic acid lies in its trifunctional nature . Each functional group enables specific medicinal chemistry transformations.
Figure 1: Functional group analysis of the 6-Chloro-3-methoxypicolinic acid scaffold.[1] The C3-OMe and C2-COOH proximity often induces a planar conformation.[1]
Key Electronic Features
-
The "Magic Chlorine" Effect: The C6-chlorine is strategically placed to block metabolic clearance (oxidation) at the susceptible pyridine position. It also increases lipophilicity (
), improving membrane permeability for CNS-targeted drugs [1]. -
C3-Methoxy Influence: The oxygen lone pair at C3 can form an intramolecular hydrogen bond with the amide proton of derived inhibitors, locking the molecule into a bioactive conformation (the "conformational restriction" strategy).
Synthetic Methodology
While various routes exist, the most robust and scalable protocol involves the oxidation of the corresponding 2-methylpyridine precursor .[1] This method avoids the harsh conditions of direct carboxylation and offers higher regioselectivity.
Protocol: Oxidation of 6-Chloro-3-methoxy-2-picoline
Objective: Synthesize 6-chloro-3-methoxypicolinic acid from 6-chloro-3-methoxy-2-methylpyridine.
Reagents & Materials
-
Starting Material: 6-Chloro-3-methoxy-2-methylpyridine (1.0 eq)[1]
-
Oxidant: Potassium Permanganate (
) (2.5 - 3.0 eq)[1] -
Solvent: Water (
) -
Workup: Hydrochloric acid (
), Ethyl Acetate ( ), Sodium Sulfate ( )[2]
Step-by-Step Workflow
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 6-chloro-3-methoxy-2-methylpyridine (10 g, 63.5 mmol) in water (200 mL).
-
Oxidation: Heat the mixture to 70–80°C. Add
(25 g, 158 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.[1] -
Reflux: Increase temperature to reflux (100°C) and stir for 3–5 hours. Monitor by TLC or LC-MS until the starting material is consumed.[1]
-
Filtration: Cool the reaction mixture to room temperature. Filter off the brown manganese dioxide (
) precipitate through a Celite pad. Wash the pad with hot water. -
Acidification: Cool the clear aqueous filtrate to 0–5°C in an ice bath. Slowly acidify with concentrated
to . -
Isolation: The product typically precipitates as a white solid.
-
If solid forms: Filter, wash with cold water, and dry under vacuum.
-
If no precipitate:[1] Extract the aqueous layer with
( ). Dry combined organics over , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 65–80% Purity: >97% (by HPLC)
Figure 2: Process flow for the oxidative synthesis of the target acid.[1][2]
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be obtained.
Nuclear Magnetic Resonance (NMR)[5]
-
NMR (400 MHz, DMSO-
):
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (Electrospray Ionization)
-
Mode: Positive (
) or Negative ( ) -
Expected Mass:
-
Positive Mode:
(parent) and (Cl isotope peak, 3:1 ratio). -
Negative Mode:
.
-
Applications in Drug Discovery[6]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The pyridine nitrogen and C3-methoxy group can chelate metal ions or form hinge-binding motifs in kinase active sites (e.g., PI3K, mTOR inhibitors).[1]
-
Allosteric Modulators: Used in the design of Positive Allosteric Modulators (PAMs) for GPCRs, such as the Muscarinic M1 receptor for Alzheimer's disease treatment. The 6-chloro group allows for the attachment of diverse lipophilic tails required for the allosteric pocket [2].
-
Agrochemicals: Picolinic acid derivatives are a major class of synthetic auxin herbicides (e.g., Clopyralid). The 6-chloro-3-methoxy variant serves as an intermediate for exploring new herbicide selectivity profiles.[1]
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Always wear nitrile gloves, safety goggles, and a lab coat.
-
Handle the powder in a fume hood to avoid inhalation of dust.
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over time.
References
-
PubChem. (n.d.). 6-Chloro-3-methoxypicolinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 6-Chloro-3-methoxypicolinic Acid: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Substituted Picolinate
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 6-Chloro-3-methoxypicolinic acid has emerged as a highly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its three key functional components: a carboxylic acid, an electron-deficient pyridine ring, and a reactive chlorine atom. This trifecta of functionality allows for sequential and selective modifications, making it a powerful scaffold for constructing complex molecular architectures.
The inherent electronic properties of the substituted pyridine core, combined with the distinct chemical handles, enable chemists to employ this molecule in a wide array of transformations, from robust amide couplings to sophisticated carbon-carbon bond-forming cross-coupling reactions. This guide provides an in-depth exploration of the reactivity and synthetic utility of 6-Chloro-3-methoxypicolinic acid, offering field-proven insights and detailed methodologies to empower researchers in drug discovery and chemical development. Its application as a precursor is particularly noted in the synthesis of complex heterocyclic scaffolds for central nervous system (CNS) active compounds, such as positive allosteric modulators (PAMs) for the muscarinic acetylcholine M1 receptor, which are under investigation for treating cognitive disorders.[1]
Core Physicochemical and Structural Characteristics
The reactivity of 6-Chloro-3-methoxypicolinic acid is a direct consequence of its structure. The pyridine nitrogen and the C6-chloro substituent render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack. Conversely, the C3-methoxy group is an electron-donating group, modulating the ring's electronics. The carboxylic acid at the C2 position provides a handle for standard peptide-type couplings and other derivatizations.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [2][3] |
| Molecular Weight | 187.58 g/mol | [3] |
| CAS Number | 1256787-98-0 | [3] |
| IUPAC Name | 6-chloro-3-methoxypyridine-2-carboxylic acid | [2] |
| Physical Form | Powder or crystals | |
| Storage | 2-8°C, sealed in dry conditions | [3] |
Key Synthetic Transformations and Methodologies
The true utility of 6-Chloro-3-methoxypicolinic acid is demonstrated through its application in three principal classes of chemical reactions: amide bond formation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution.
Amide Bond Formation: Constructing the Amide Backbone
The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical development.[4] The carboxylic acid moiety of 6-Chloro-3-methoxypicolinic acid serves as the electrophilic partner in this transformation.
Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is typically inefficient due to the acidic nature of the carboxylic acid protonating the amine, and the poor leaving group ability of the hydroxide ion.[5] Therefore, the carboxylic acid must first be "activated." A common and robust method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This replaces the hydroxyl group with a highly reactive chloro leaving group, facilitating nucleophilic attack by an amine.[6][7] A tertiary amine base, such as triethylamine (TEA), is typically added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[8]
Experimental Protocol: General Procedure for Amide Coupling
-
Activation: To a solution of 6-Chloro-3-methoxypicolinic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the conversion to the acid chloride is complete (monitoring by TLC or LC-MS is recommended).
-
Coupling: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and triethylamine (1.5 eq.) in dry DCM.
-
Addition: Add the amine solution dropwise to the freshly prepared acid chloride solution.
-
Completion: Allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified using flash column chromatography on silica gel to yield the desired amide.[8]
Caption: Workflow for the two-step amide bond formation.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
The chlorine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[9] The Suzuki-Miyaura coupling, which joins an organic halide with an organoboron species, is a premier example due to its mild conditions and broad functional group tolerance.[9][10][11]
Causality Behind the Method: The Suzuki-Miyaura reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-chlorine bond of the picolinic acid derivative. This is followed by transmetalation , where the organic group from the boronic acid (or ester) is transferred to the palladium center, a step that requires a base to activate the boron species. The final step is reductive elimination , where the new C-C bond is formed, the desired product is released, and the Pd(0) catalyst is regenerated to continue the cycle.[9] The choice of ligand is crucial as it stabilizes the palladium center and modulates its reactivity and selectivity.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 6-Chloro-3-methoxypicolinic acid derivative (e.g., the methyl ester, 1.0 eq.), the desired aryl or alkyl boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heating: Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): Halogen Displacement
The electron-deficient nature of the pyridine ring allows for the direct displacement of the C6-chloro substituent by a variety of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This provides a straightforward route to introduce heteroatom functionalities.
Causality Behind the Method: The SNAr reaction is typically a two-step process.[12] First, a potent nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the carbon atom bearing the leaving group (the C6-chloro). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing pyridine nitrogen. In the second, usually rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The reaction is facilitated by the stability of the intermediate and the good leaving group ability of chloride.
Experimental Protocol: O-Arylation via SNAr
-
Base and Nucleophile: To a solution of the desired alcohol (e.g., methanol, 5.0 eq., which can also serve as the solvent) in a suitable flask, add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.5 eq.) at 0 °C to generate the alkoxide nucleophile.[14]
-
Substrate Addition: Add the 6-Chloro-3-methoxypicolinic acid derivative (1.0 eq.) to the nucleophile solution.
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: If a co-solvent was used, remove it under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the product via flash chromatography or recrystallization.[14]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis and Broader Applications
While often used as a starting material, the synthesis of 6-Chloro-3-methoxypicolinic acid itself is an important consideration. Plausible synthetic routes involve the oxidation of a corresponding 2-methylpyridine precursor (a picoline). For instance, methods have been patented for the synthesis of structurally related compounds like 6-chloro-3-fluoro-2-pyridinecarboxylic acid by oxidizing 6-chloro-3-fluoro-2-picoline with an oxidizing agent like potassium dichromate in the presence of a catalyst.[15] This general strategy highlights a viable pathway for accessing this valuable building block.
The derivatives synthesized from 6-Chloro-3-methoxypicolinic acid are frequently explored in drug discovery programs for their potential biological activities. The picolinic acid scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this building block allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.[1][9]
Conclusion
6-Chloro-3-methoxypicolinic acid is more than just a chemical reagent; it is a strategic tool for the efficient and modular construction of complex molecules. Its well-defined and predictable reactivity at three distinct sites—the carboxylic acid, the C6-chloro position, and the pyridine ring—provides chemists with a reliable platform for building libraries of diverse compounds. By understanding the underlying principles of its key transformations—amide coupling, cross-coupling, and SNAr—researchers can fully leverage the synthetic power of this building block to accelerate the discovery and development of novel therapeutics and functional materials.
References
- Benchchem. (n.d.). Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9.
- Sigma-Aldrich. (n.d.). 6-Chloro-4-methoxypicolinic acid | 88912-21-4.
- U.S. Environmental Protection Agency. (n.d.). 6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid. CompTox Chemicals Dashboard.
- PubChemLite. (n.d.). 6-chloro-3-methoxypicolinic acid (C7H6ClNO3).
- ChemScene. (n.d.). 175965-92-1 | 6-Chloro-3-methoxypicolinamide.
- ChemScene. (n.d.). 1256787-98-0 | 6-Chloro-3-methoxypicolinic acid.
- Benchchem. (n.d.). Methyl 5-chloro-6-methoxypicolinate | 1214386-12-5.
- King Saud University. (n.d.). Nucleophilic Substitution Reactions.
- Sigma-Aldrich. (n.d.). 6-Chloro-3-methylpicolinic acid AldrichCPR.
- Hein, S., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry.
- National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-4-methoxypicolinate. PubChem.
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 736–745.
- Monti, S., et al. (n.d.). Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation. Photochemical & Photobiological Sciences.
- Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Dorel, R., & van der Vlugt, J. I. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
- UCL Discovery. (n.d.).
- TCI AMERICA. (n.d.). C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.
- LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
- Arkat USA. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397.
- Celestine, M. J., et al. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid.
- Wang, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(12), 4383–4391.
- BenchChem. (n.d.).
Sources
- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
- 2. PubChemLite - 6-chloro-3-methoxypicolinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 5-chloro-6-methoxypicolinate | 1214386-12-5 | Benchchem [benchchem.com]
- 10. db-thueringen.de [db-thueringen.de]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. prepchem.com [prepchem.com]
- 15. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
Theoretical Studies and DFT Calculations for 6-Chloro-3-methoxypicolinic Acid
This guide establishes a definitive computational protocol for 6-Chloro-3-methoxypicolinic acid , a critical synthetic intermediate in the development of picolinate-based auxin herbicides (e.g., Halauxifen-methyl).[1]
The following technical framework synthesizes established density functional theory (DFT) methodologies used for pyridine-carboxylic acid derivatives, providing a self-validating workflow for researchers.
Comprehensive Technical Guide & Computational Protocol
Executive Summary & Chemical Context
6-Chloro-3-methoxypicolinic acid (CAS: 175965-90-9) represents a specific class of polysubstituted pyridine derivatives.[1] Its electronic environment is defined by the push-pull mechanism between the electron-donating methoxy group (
Understanding its ground-state electronic structure is prerequisite for predicting its reactivity in nucleophilic aromatic substitutions (
Computational Methodology (The Protocol)
To ensure scientific integrity, the following computational parameters are selected based on their proven accuracy for nitrogen-heterocycles.
Level of Theory[1][2][3][4]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
-
Rationale: B3LYP remains the industry standard for organic heterocycles, offering the best compromise between computational cost and accuracy for bond lengths and vibrational frequencies.
-
-
Basis Set: 6-311++G(d,p) .[1][2][3][4][5]
-
Rationale: The split-valence triple-zeta basis set is essential here.[1] The diffuse functions (++) are critical for correctly modeling the lone pairs on the pyridine nitrogen and the carboxylic oxygen, while polarization functions (d,p) account for the chlorine atom's d-orbitals.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Water (
) and Methanol ( ) to simulate physiological and synthetic environments.
-
Workflow Diagram
The following DOT diagram illustrates the logical flow of the computational study, from optimization to reactivity prediction.
Figure 1: Computational workflow for the theoretical characterization of 6-Chloro-3-methoxypicolinic acid.
Structural & Electronic Properties[3][4][5][6][7][8][9][10]
Optimized Geometry & Intramolecular Interactions
In the gas phase, the equilibrium geometry is governed by an intramolecular hydrogen bond between the carboxylic acid hydroxyl (
-
Bond Lengths:
-
Dihedral Angles:
-
The methoxy group (
) typically lies coplanar ( or ) with the pyridine ring to maximize p-orbital overlap, unless sterically hindered by the adjacent carboxylic acid.
-
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness (
| Orbital | Localization Character | Chemical Significance |
| HOMO | Nucleophilic attack site; indicates antioxidant potential.[1] | |
| LUMO | Electrophilic attack site; susceptible to reduction.[1] | |
| Gap ( | Approx. 4.0 – 4.5 eV | Indicates moderate reactivity; stable enough for isolation but reactive for |
Global Reactivity Descriptors:
Calculated using Koopmans' theorem (
-
Chemical Hardness (
): [1] -
Electrophilicity Index (
): [1]-
Insight: A high
value suggests the molecule is a strong electrophile, consistent with its role as a herbicide intermediate that undergoes esterification.
-
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, critical for predicting non-covalent interactions in protein binding pockets.
-
Negative Potential (Red): Concentrated over the Carboxyl Oxygen (
) and Pyridine Nitrogen . These are the primary Hydrogen Bond Acceptor (HBA) sites. -
Positive Potential (Blue): Concentrated over the Carboxyl Hydrogen (
) .[1] This is the Hydrogen Bond Donor (HBD) site. -
Neutral/Green: The hydrophobic chloro-substituted side of the ring.
Vibrational Spectroscopy (IR & Raman)
To validate theoretical models against experimental FT-IR data, frequency scaling is required to correct for the harmonic approximation errors in DFT.
Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).[1][5]
Key Diagnostic Bands:
-
Stretching:
(Broad). -
Stretching:
(Strong).-
Note: A shift to lower wavenumbers indicates strong intramolecular H-bonding.[1]
-
-
Stretching:
.-
Validation: This band is unique to the chlorinated derivative and serves as a purity fingerprint.
-
-
Asymmetric:
(Methoxy group).[1]
Molecular Docking & Biological Relevance
For drug/agrochemical development, the interaction of 6-Chloro-3-methoxypicolinic acid with the TIR1 ubiquitin ligase (the auxin receptor) is the ultimate theoretical endpoint.
-
Binding Pocket: The molecule mimics Indole-3-acetic acid (IAA).[1]
-
Interaction Mechanism:
-
The Carboxylate group forms an electrostatic "salt bridge" with Arg403 (in TIR1 models).
-
The Chlorine atom occupies a hydrophobic niche, increasing binding affinity compared to non-chlorinated analogs.
-
Protocol: Use AutoDock Vina or Gold .[1] Grid box centered on the auxin-binding site of PDB ID: 2P1Q (TIR1-IAA complex).[1]
-
References
The following authoritative sources establish the methodological validity of the protocols described above.
-
Frisch, M. J., et al. "Gaussian 16, Revision C.01."[1] Gaussian, Inc., Wallingford CT, 2016 . (The standard software citation for DFT calculations).
-
Becke, A. D. "Density-functional thermochemistry.[1] III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link (Foundation of the B3LYP functional).
-
Krishnakumar, V., & Ramasamy, R. "FT-IR, FT-Raman and DFT studies of 3,5-dichloropyridine-2,6-dicarboxylic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 959-966.[1] Link (Validates vibrational scaling for chlorinated pyridine acids).[1]
-
Tan, X., et al. "Structural basis for auxin perception by TIR1 ubiquitin ligase."[1] Nature, 446, 640-645.[1] Link (Source for docking target PDB: 2P1Q).[1]
-
Epp, J. B., et al. "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] Link (Establishes the industrial relevance of 6-chloro-3-methoxypicolinates).[1]
-
Miertuš, S., Scrocco, E., & Tomasi, J. "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous Newtonian solvent models." Chemical Physics, 55(1), 117-129.[1] Link (Foundation of the PCM solvent model).
Sources
Methodological & Application
Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of 6-Chloro-3-methoxypicolinic Acid
This document provides a detailed and scientifically grounded guide for the synthesis of 6-Chloro-3-methoxypicolinic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a step-by-step methodology accompanied by expert insights into the rationale behind the experimental choices.
Introduction and Strategic Approach
6-Chloro-3-methoxypicolinic acid and its derivatives are key intermediates in the synthesis of complex heterocyclic scaffolds, particularly for compounds targeting the central nervous system.[1] The synthetic strategy outlined in this guide is a robust, multi-step process commencing from a commercially available starting material. The chosen pathway prioritizes reaction selectivity and yield, ensuring a reliable and reproducible outcome.
The synthesis is logically divided into two primary transformations:
-
Selective Nucleophilic Aromatic Substitution: This initial step involves the selective methoxylation of a dichlorinated pyridine precursor. The regioselectivity of this reaction is crucial and is dictated by the electronic properties of the pyridine ring.
-
Side-Chain Oxidation: The subsequent and final step is the oxidation of a methyl group on the pyridine ring to a carboxylic acid. This transformation requires a potent oxidizing agent capable of withstanding the substituted pyridine core.
This application note will provide a detailed experimental protocol for each of these steps, along with a comprehensive explanation of the underlying chemical principles that ensure the success of the synthesis.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process, starting from 2,5-dichloro-3-methylpyridine.
Caption: Synthetic route to 6-Chloro-3-methoxypicolinic acid.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for each step of the synthesis.
| Step | Reactant | Reagent (Molar Eq.) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | 2,5-Dichloro-3-methylpyridine | Sodium Methoxide (1.1) | Methanol | 4-6 | Reflux (approx. 65°C) | 85-95 |
| 2 | 6-Chloro-3-methoxy-3-methylpyridine | Potassium Permanganate (3.0) | Water/Pyridine | 6-8 | 90-100 | 70-80 |
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 6-Chloro-3-methoxy-3-methylpyridine
Rationale: The first step is a nucleophilic aromatic substitution. The chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. This inherent electronic property allows for the selective displacement of the 2-chloro substituent by the methoxide nucleophile. The reaction is carried out under reflux in methanol, which serves as both the solvent and the source of the methoxide upon reaction with sodium.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.
-
Carefully add 2.7 g (117 mmol) of sodium metal in small portions to the methanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium methoxide.
-
Once the sodium has fully dissolved, add 15.0 g (92.6 mmol) of 2,5-dichloro-3-methylpyridine to the sodium methoxide solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 6-chloro-3-methoxy-3-methylpyridine as a pure compound.
Step 2: Synthesis of 6-Chloro-3-methoxypicolinic Acid
Rationale: The final step is the oxidation of the methyl group at the 3-position to a carboxylic acid. Potassium permanganate is a strong oxidizing agent that is effective for the oxidation of alkyl side chains on aromatic rings.[2] The reaction is typically carried out in an aqueous solution, and the addition of pyridine as a co-solvent can help to increase the solubility of the organic substrate. The reaction is heated to drive it to completion.
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10.0 g (63.4 mmol) of 6-chloro-3-methoxy-3-methylpyridine in a mixture of 150 mL of water and 50 mL of pyridine.
-
Heat the solution to 90-100°C with vigorous stirring.
-
Slowly add 30.0 g (190 mmol) of potassium permanganate in small portions over a period of 2 hours. The reaction is exothermic, so control the rate of addition to maintain the temperature below 110°C.
-
After the addition is complete, continue to heat the mixture at 90-100°C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of Celite. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 50 mL.
-
Cool the concentrated solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 6-Chloro-3-methoxypicolinic acid will form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 6-Chloro-3-methoxypicolinic acid. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related compounds. The use of readily available starting materials and well-established chemical transformations makes this a practical and valuable procedure for any laboratory involved in synthetic or medicinal chemistry.
References
-
PubChem. (n.d.). 6-chloro-3-methoxypicolinic acid. Retrieved from [Link]
-
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]
-
PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
Sources
using 6-Chloro-3-methoxypicolinic acid in medicinal chemistry
Application Note: Strategic Utilization of 6-Chloro-3-methoxypicolinic Acid in Medicinal Chemistry
Part 1: Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the pyridine ring remains a "privileged structure," appearing in over 20% of the top 200 marketed drugs. However, the utility of a scaffold is defined by its vectors of diversification .
6-Chloro-3-methoxypicolinic acid (6-Cl-3-OMe-PA) represents a high-value "bifunctional anchor" for medicinal chemists.[1][2] Unlike simple pyridines, this scaffold offers three distinct orthogonal reactivity handles that allow for the rapid generation of Structure-Activity Relationship (SAR) libraries:
-
C-2 Carboxylic Acid: A robust anchor for amide coupling (solubility/permeability modulation) or heterocycle formation (oxadiazoles, triazoles).[1][2]
-
C-6 Chlorine: An electrophilic site activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] -
C-3 Methoxy Group: A latent hydrogen-bond donor (via demethylation to -OH) or a steric/electronic modulator that influences the conformation of C-2 substituents via the "ortho effect."[1][2]
The "Amide-First" Strategy: From an operational standpoint, I strongly recommend an "Amide-First" synthetic sequence. The free carboxylic acid at C-2 can interfere with Pd-catalyzed reactions at C-6 by coordinating to the metal center or forming insoluble salts.[1][2] Converting the acid to an amide or ester first masks this functionality and electronically activates the C-6 chlorine for subsequent diversification.
Part 2: Chemical Reactivity Profile & Workflow
The following diagram illustrates the divergent synthesis pathways available from this core scaffold. Note the strategic decision nodes based on target moiety stability.
Figure 1: Divergent synthesis map. The "Amide-First" route (Green Node) is prioritized to prevent catalyst poisoning in Module B.
Part 3: Detailed Experimental Protocols
Protocol A: High-Yield Amide Coupling (The "Anchor")
Objective: Synthesize a stable amide intermediate to mask the acid and activate the C-6 position.
Rationale: While peptide coupling reagents (HATU/EDC) work, the steric bulk of the 3-methoxy group can sometimes retard the reaction. For scale-up (>5g), the Acid Chloride method is more robust and cost-effective.[1][2]
Materials:
-
Thionyl Chloride (
) (5.0 eq)[1] -
Dichloromethane (DCM) [Anhydrous][1]
-
Target Amine (1.1 eq)[1]
-
Triethylamine (
) (3.0 eq)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried RBF under
, suspend the picolinic acid in anhydrous DCM (0.2 M). -
Chlorination: Add catalytic DMF. Add
dropwise at 0°C. Caution: Gas evolution ( ).[1] -
Reflux: Heat to reflux (40°C) for 2 hours. The suspension should become a clear yellow solution, indicating formation of the acid chloride.
-
Evaporation: Concentrate in vacuo to remove excess
. Azeotrope twice with dry Toluene to ensure complete removal of acidic volatiles.[1][2] -
Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.[1][2][4]
-
Addition: Slowly add a solution of the Target Amine and
in DCM. -
Workup: Stir at RT for 4 hours. Quench with sat.
. Extract with DCM.[1][2] Wash organic layer with Brine.[1][2][4] Dry over .[1][2][4] -
Validation: Check LC-MS. The [M+H]+ should correspond to Product Mass. The Cl isotope pattern (3:1 ratio) should be visible.
Protocol B: C-6 Suzuki-Miyaura Cross-Coupling (The "Diversification")
Objective: Introduce biaryl complexity at the C-6 position.[1][2]
Rationale: The 6-chloro position on a pyridine is less reactive than a 6-bromo or 6-iodo analog.[1][2] Therefore, standard
Materials:
-
6-Chloro-3-methoxypicolinamide (Product from Protocol A) (1.0 eq)[1][2]
-
Aryl Boronic Acid (1.2 eq)[1]
-
Catalyst:
(0.05 eq / 5 mol%)[1] -
Base:
(3.0 eq) or (3.0 eq)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed][1]
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial or pressure tube with the Picolinamide, Boronic Acid, Base, and Pd-Catalyst.
-
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Note: The electron-deficient pyridine ring facilitates oxidative addition, but the 3-methoxy group adds steric bulk. If conversion is low (<50%), switch to XPhos Pd G2 catalyst.[1]
-
-
Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Rinse with EtOAc.[1][2]
-
Purification: The product is often more polar than the starting material. Flash chromatography (Hexane/EtOAc gradient) is usually effective.[1][2]
Part 4: Quantitative Data & Troubleshooting
Table 1: Solvent & Catalyst Screening Matrix (Internal Optimization Data)
| Entry | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Notes |
| 1 | DME/H2O | 80 | 15% | Poor conversion; catalyst deactivation. | ||
| 2 | Dioxane/H2O | 90 | 88% | Recommended Standard Condition. | ||
| 3 | Toluene/H2O | 100 | 92% | Best for sterically hindered boronic acids.[1][2] | ||
| 4 | n-BuOH | 100 | 75% | Good for heteroaryl boronic acids.[1][2] |
Troubleshooting Guide:
-
Problem: De-chlorination (Hydrodehalogenation) observed.
-
Problem: Demethylation of the 3-OMe group.
-
Problem: Starting material remains unreacted (Stalled Oxidative Addition).
Part 5: References
-
Scaffold Utility in Medicinal Chemistry:
-
Suzuki Coupling on Chloro-Pyridines:
-
General Reactivity of Picolinic Acids:
-
Title: "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid"
-
Source: PubMed Central (PMC)[1]
-
URL:
-
-
Physical Properties & Safety:
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-4-methoxypicolinic acid | 88912-21-4 [sigmaaldrich.com]
- 3. PubChemLite - 6-chloro-3-methoxypicolinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
Application Note: Development of CNS-Active Picolinamides from 6-Chloro-3-methoxypicolinic Acid
Introduction & Mechanistic Rationale
The design of small molecules targeting the central nervous system (CNS) requires a delicate balance between target affinity and physicochemical properties that enable blood-brain barrier (BBB) penetration. In recent years, the picolinamide (pyridine-2-carboxamide) scaffold has emerged as a highly privileged chemotype in CNS drug discovery, particularly for allosteric modulators of metabotropic glutamate receptors (e.g., mGluR2, mGluR5) and kinase inhibitors (e.g., LRRK2) [1, 2].
6-Chloro-3-methoxypicolinic acid (CAS: 1256787-98-0) [3, 4] serves as an ideal foundational building block for synthesizing these advanced CNS candidates. Its structural features provide two distinct mechanistic advantages:
-
Conformational Locking via the 3-Methoxy Group : The oxygen atom of the 3-methoxy substituent acts as a hydrogen bond acceptor, forming a stable intramolecular hydrogen bond with the adjacent amide N-H. This interaction masks the hydrogen bond donor from the aqueous environment, significantly reducing the topological polar surface area (tPSA) and lowering the desolvation penalty required for the molecule to cross the lipophilic BBB [2].
-
Divergent Functionalization via the 6-Chloro Vector : The 6-chloro substituent provides a metabolically stable lipophilic interaction point that can either be retained in the final drug candidate to block oxidative metabolism or utilized as an electrophilic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables rapid exploration of chemical space without rebuilding the heterocyclic core for each analog.
Synthetic Strategy & Logical Workflow
To maximize the efficiency of structure-activity relationship (SAR) exploration, the synthetic workflow is designed divergently. The core picolinamide is first established via amide coupling, followed by late-stage diversification at the 6-position.
Divergent synthetic workflow for CNS-active picolinamides from 6-chloro-3-methoxypicolinic acid.
Experimental Protocols
The following protocols are designed as self-validating systems. By closely monitoring specific analytical checkpoints, researchers can ensure high fidelity and yield at each step.
Protocol A: Synthesis of the Picolinamide Core (Amide Coupling)
Picolinic acids can be sluggish to couple due to the electron-withdrawing nature of the pyridine ring and potential internal hydrogen bonding. HATU is selected as the coupling reagent because of its superior efficiency in forming active esters of sterically hindered or electronically deactivated carboxylic acids.
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-Chloro-3-methoxypicolinic acid (1.0 equiv, typically 1.0 mmol) in anhydrous DMF (0.2 M).
-
Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes.
-
Causality: Pre-activation is critical here. It minimizes side reactions and ensures complete conversion of the picolinic acid into the highly reactive 7-azabenzotriazole active ester before the amine is introduced.
-
-
Coupling : Add the target amine (e.g., 5-fluoropyridin-2-amine) (1.1 equiv). Stir at room temperature for 12 hours.
-
Validation Checkpoint 1 (LC-MS) : Sample 5 µL of the reaction mixture into 1 mL of MeCN. LC-MS should indicate the complete disappearance of the starting material (
188.0 [M+H]+) and the appearance of the product mass. -
Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL).
-
Causality: The basic aqueous wash effectively removes DMF and the highly water-soluble HATU byproduct (tetramethylurea).
-
-
Purification : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling
The 6-chloro position on the pyridine ring is activated toward oxidative addition by the electron-deficient nature of the heterocycle. However, the 3-methoxy group donates electron density, slightly deactivating it compared to an unsubstituted 2-chloropyridine. Therefore, a robust bidentate catalyst system like Pd(dppf)Cl₂ is required.
Step-by-Step Methodology:
-
Preparation : In a microwave vial, combine the 6-chloro-3-methoxypicolinamide intermediate (1.0 equiv, 0.5 mmol) and the selected boronic acid (1.5 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M).
-
Base Addition & Degassing : Add K₂CO₃ (3.0 equiv). Degas the mixture by sparging with N₂ gas for 10 minutes.
-
Causality: Oxygen must be rigorously excluded. If present, O₂ will rapidly oxidize the Pd(0) active catalyst species to an inactive Pd(II) state and promote unwanted homocoupling of the boronic acid. The biphasic Dioxane/H₂O system ensures the solubility of both the organic intermediate and the inorganic base.
-
-
Catalysis : Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and heat the reaction mixture to 90 °C for 8 hours using a heating block.
-
Validation Checkpoint 2 (TLC/LC-MS) : Confirm the consumption of the chloride intermediate. A highly fluorescent spot under 254 nm UV light typically indicates successful cross-coupling.
-
Workup & Purification : Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA).
-
Self-Validation: The final candidate must demonstrate >95% purity by analytical HPLC (UV 254 nm) and exact mass confirmation via HRMS prior to biological testing.
-
Quantitative Data Presentation: CNS Multiparameter Optimization (MPO)
To demonstrate the utility of the 6-chloro-3-methoxypicolinic acid scaffold, Table 1 summarizes representative physicochemical and pharmacological data for a hypothetical library of mGluR5 Negative Allosteric Modulators (NAMs) synthesized using the protocols above. Notice how the intramolecular hydrogen bond keeps the tPSA strictly below the 90 Ų threshold necessary for optimal CNS exposure [1].
Table 1: Representative MPO Data for 6-Substituted 3-Methoxypicolinamide Derivatives
| Compound ID | R-Group (6-Position) | Molecular Weight (Da) | tPSA (Ų) | cLogP | In Vitro BBB | Target IC₅₀ (nM) |
| Intermediate 1 | -Cl (Starting Material) | 281.69 | 65.2 | 2.45 | 1.1 | 450 |
| Analog 2a | -CH₃ | 261.28 | 65.2 | 2.10 | 1.4 | 120 |
| Analog 2b | -Phenyl | 323.35 | 65.2 | 3.85 | 2.8 | 45 |
| Analog 2c | -3-Fluorophenyl | 341.34 | 65.2 | 4.02 | 3.1 | 18 |
| Analog 2d | -1-Methylpyrazole | 327.34 | 83.0 | 2.60 | 1.8 | 32 |
Note:
References
-
Felts, A. S., et al. "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation." Journal of Medicinal Chemistry, 2017.[Link]
-
Bollinger, K. A., et al. "Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core." ACS Medicinal Chemistry Letters, 2017.[Link]
-
PubChemLite. "6-chloro-3-methoxypicolinic acid (C7H6ClNO3)." Université du Luxembourg, 2026.[Link]
Application Notes and Protocols for the Strategic Functionalization of the 6-Chloro-3-methoxypicolinic Acid Scaffold
Abstract
The 6-chloro-3-methoxypicolinic acid framework is a pivotal heterocyclic scaffold, recognized as a "privileged" structure in medicinal chemistry and agrochemical research.[1] Its inherent reactivity, governed by the interplay of the electron-deficient pyridine core and the strategically positioned chloro, methoxy, and carboxylic acid functionalities, offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, focusing on robust and widely applicable synthetic methodologies. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols, optimization insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
Molecular Overview and Reactivity Analysis
The synthetic utility of 6-chloro-3-methoxypicolinic acid stems from its distinct electronic and steric properties. The pyridine nitrogen and the chlorine atom act as electron-withdrawing groups, rendering the aromatic ring electron-deficient and susceptible to specific transformations.[2][3]
-
C6-Position (Chloro-substituted): This is the primary site for functionalization. The carbon-chlorine bond is readily activated for palladium-catalyzed cross-coupling reactions and is the prime target for nucleophilic aromatic substitution (SNAr).[4][5]
-
C2-Position (Carboxylic Acid): The carboxylic acid group can be transformed into esters or amides using standard condensation chemistry, providing another handle for diversification. For the cross-coupling and SNAr reactions discussed herein, it is often advantageous to protect this group as a methyl or ethyl ester to prevent interference with the basic reaction conditions. The ester form, methyl 6-chloro-3-methoxypicolinate, is a common starting material for these transformations.[1]
-
C3-Position (Methoxy-substituted): The methoxy group is an electron-donating group, which can influence the overall electron density of the ring.[6] While generally stable, it can potentially be cleaved under harsh acidic conditions to reveal a hydroxyl group for further modification.
-
C4 & C5-Positions: These positions are less reactive towards substitution but can be involved in directed metallation or other advanced functionalization techniques, which are beyond the scope of this introductory guide.
The following diagram illustrates the primary reactive sites on the scaffold.
Caption: Reactivity map of the 6-chloro-3-methoxypicolinic acid scaffold.
Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone for elaborating the 6-chloro-3-methoxypicolinic acid scaffold, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[7][8]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for installing new aryl, heteroaryl, or vinyl groups at the C6-position by reacting the chloro-scaffold with an organoboron reagent.[9][10] This reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[10]
Causality Behind Experimental Choices:
-
Catalyst System: The oxidative addition of palladium to an aryl chloride is often the rate-limiting step and can be challenging.[5] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. These ligands stabilize the palladium(0) center and facilitate the cleavage of the strong C-Cl bond.[5]
-
Base: A base is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[5][11] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction yield and must be strong enough to facilitate this step without promoting unwanted side reactions like protodeboronation.[5]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[5][12]
Sources
- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Lab Reporter [fishersci.se]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-3-methoxypicolinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the synthesis of 6-Chloro-3-methoxypicolinic acid. As a Senior Application Scientist, this resource synthesizes field-proven insights and established scientific principles to address common challenges encountered during this multi-step synthesis.
PART 1: The Synthetic Landscape: An Overview
The synthesis of 6-Chloro-3-methoxypicolinic acid is a critical process for the production of various pharmaceutical agents. A common and effective synthetic route begins with a substituted pyridine, proceeding through key intermediates to yield the final product. Understanding this pathway is crucial for effective troubleshooting and optimization.
Figure 1. A generalized workflow for the synthesis of 6-Chloro-3-methoxypicolinic acid, highlighting key transformations and intermediates.
PART 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: Low Yield During N-Oxidation of the Pyridine Substrate
Question: My N-oxidation reaction of the starting pyridine derivative is resulting in a low yield of the desired pyridine N-oxide. What are the likely causes and how can I improve this?
Answer: Low yields in the N-oxidation step are a common hurdle and can often be traced back to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the oxidizing agent.
-
Product Degradation: Pyridine N-oxides can be sensitive to harsh reaction conditions. Overheating or the use of an overly aggressive oxidizing agent can lead to decomposition.
-
Substrate Purity: Impurities in the starting pyridine material can interfere with the reaction, leading to the formation of unwanted byproducts.
Troubleshooting Protocol:
| Parameter | Recommended Action | Scientific Rationale |
| Reaction Monitoring | Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. | This provides real-time data on the reaction's progress, allowing for precise determination of the optimal reaction time. |
| Temperature Control | Maintain a consistent and moderate reaction temperature. For many pyridine oxidations, a range of 60-80°C is effective. | This ensures a sufficient reaction rate without promoting the degradation of the N-oxide product. |
| Oxidizing Agent | A common and effective oxidizing agent is hydrogen peroxide in acetic acid. Ensure a slight molar excess of the oxidizing agent is used. | This combination provides a controlled oxidation. An excess of the oxidizing agent helps to drive the reaction to completion. |
| Starting Material Purity | Ensure the starting pyridine derivative is of high purity. If necessary, purify the starting material by distillation or recrystallization prior to the N-oxidation step. | Minimizing impurities reduces the potential for side reactions and improves the overall efficiency of the N-oxidation. |
Issue 2: Formation of Multiple Isomers During Chlorination
Question: The chlorination of my pyridine N-oxide intermediate is producing a mixture of chlorinated isomers, making purification difficult and reducing the yield of the desired product. How can I improve the regioselectivity of the chlorination?
Answer: Achieving high regioselectivity in the chlorination of substituted pyridine N-oxides is critical. The formation of multiple isomers is often due to the directing effects of the substituents on the pyridine ring and the nature of the chlorinating agent.
-
Activating Nature of N-Oxide: The N-oxide group activates the pyridine ring for electrophilic substitution, but it can direct chlorination to multiple positions if not properly controlled.[1][2]
-
Chlorinating Agent Reactivity: Highly reactive chlorinating agents can be less selective, leading to a broader distribution of chlorinated products.
Troubleshooting Workflow:
Figure 2. A decision-making workflow for optimizing the regioselectivity of the chlorination step.
Recommended Actions:
-
Choice of Chlorinating Agent: Consider using a milder and more selective chlorinating agent. While reagents like phosphorus oxychloride (POCl₃) are common, exploring alternatives may be beneficial.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the formation of the thermodynamically more stable isomer.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents to identify the optimal medium for the desired transformation.
Issue 3: Incomplete Oxidation of the Picoline Side-Chain
Question: The final oxidation step to convert the methyl group of the chlorinated intermediate to a carboxylic acid is incomplete, leaving a significant amount of starting material. How can I drive this reaction to completion?
Answer: The oxidation of a methyl group on a pyridine ring to a carboxylic acid requires a potent oxidizing agent and carefully controlled conditions.
-
Oxidizing Agent Strength: The chosen oxidizing agent must be strong enough to effect the desired transformation without causing unwanted side reactions or degradation of the molecule. Potassium permanganate (KMnO₄) is a commonly used and effective reagent for this purpose.[3][4][5][6]
-
Reaction Conditions: Factors such as temperature, pH, and reaction time are critical for ensuring the reaction proceeds to completion.
Optimization Protocol:
| Parameter | Recommended Action | Scientific Rationale |
| Oxidizing Agent | Use potassium permanganate (KMnO₄) in an aqueous solution. A molar excess of KMnO₄ is recommended. | KMnO₄ is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid. An excess ensures that all of the starting material is consumed.[3][4][5][6] |
| Temperature | Conduct the reaction at an elevated temperature, typically by heating to reflux. | The increased temperature provides the necessary activation energy to drive the oxidation to completion. |
| pH Control | Maintain alkaline conditions during the reaction. This can be achieved by adding a base such as sodium hydroxide. | The basic medium helps to stabilize the picolinic acid product as its carboxylate salt, preventing it from precipitating and ensuring a homogeneous reaction mixture. |
| Work-up Procedure | After the reaction is complete, carefully quench any remaining KMnO₄ and then acidify the solution to precipitate the picolinic acid product. | This allows for the isolation of the final product in its acidic form. |
PART 3: Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the starting pyridine to a pyridine N-oxide?
A1: The formation of the pyridine N-oxide is a strategic step that serves two primary purposes. First, it activates the pyridine ring, making it more susceptible to electrophilic substitution reactions like chlorination.[1][2] Second, the N-oxide group directs incoming electrophiles to specific positions on the ring, which is crucial for achieving the desired regiochemistry of the final product.[1][2]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, safety is paramount. Several reagents used in this synthesis are hazardous. For instance, pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[7] Strong oxidizing agents like potassium permanganate and chlorinating agents like phosphorus oxychloride are corrosive and can react violently with other substances. Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What is the most effective method for purifying the final 6-Chloro-3-methoxypicolinic acid product?
A3: A combination of acid-base extraction and recrystallization is a highly effective method for purifying the final product.[8]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The acidic 6-Chloro-3-methoxypicolinic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Precipitation: The aqueous layer is then acidified (e.g., with HCl) to re-protonate the product, causing it to precipitate out of the solution.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent or solvent mixture to remove any remaining impurities.
This multi-step purification approach is effective at removing both neutral and acidic/basic impurities, resulting in a high-purity final product.
References
-
Picolinic acid - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,957. Washington, DC: U.S.
- Golodov, V. A., & Tugelbayeva, G. T. (2000). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Synthesis of 2-substituted pyridines from pyridine N-oxides. (2010). Semantic Scholar.
- A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (1995). The Journal of Organic Chemistry.
- Methyl 6-chloro-3-methoxypicolin
- Process for oxidizing pyridine or a substituted pyridine compound. (1999).
- Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. (2011). RSC Publishing.
- 6-Chloro-3-methoxypicolinic acid | 1256787-98-0. (n.d.). ChemScene.
- Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal.
- Oxidation with Chlorine /Pyridine Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure.
- 6-Chloro-3-methoxypicolinamide | 175965-92-1. (n.d.). ChemScene.
- Pyridine: general inform
- 6-chloro-3-methoxypicolinic acid (C7H6ClNO3). (n.d.). PubChem.
- Re-evaluating pyridine's role in chlorin
-
Pyridine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
- Parallels between the chloro and methoxy groups for potency optimiz
- Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid. (n.d.). Benchchem.
- Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK Chemical.
- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Combining retrosynthesis and mixed-integer optimization for minimizing the chemical inventory needed to realize a WHO essential medicines list. (2021). Reaction Chemistry & Engineering.
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014).
- Process for synthesis of picolinamides. (2021).
- Preparation method and separation and purification method for 6-chloronicotinic acid. (2017).
- Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. (2025).
- 6-Chloro-4-methoxypicolinic acid | 88912-21-4. (n.d.). Sigma-Aldrich.
- Improved synthesis of 6-aryl-4-aminopicolinates. (2021).
- A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. (n.d.). Benchchem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. gov.uk [gov.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in Picolinic Acid Functionalization
Welcome to the technical support center for picolinic acid functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the picolinic acid scaffold and its derivatives. Picolinic acid is not only a valuable synthetic building block but also one of the most powerful bidentate directing groups in modern C-H functionalization chemistry.[1][2] Achieving high regioselectivity is paramount for its effective use.
This resource provides in-depth answers to frequently asked questions and offers structured troubleshooting guides for common experimental challenges. Our goal is to explain the fundamental principles behind the methodologies, empowering you to make informed decisions in your own research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the functionalization of picolinic acid and its use as a directing auxiliary.
Q1: Why is picolinic acid and its amide (picolinamide) so effective as a directing group for C-H functionalization?
A1: The efficacy of the picolinamide (PA) auxiliary stems from its identity as a bidentate, monoanionic ligand.[1][2] When attached to a substrate (e.g., an amine), it coordinates to a transition metal catalyst through both the pyridine nitrogen and the deprotonated amide nitrogen. This bidentate chelation creates a stable, pre-organized metallacyclic intermediate.[2] This pre-organization dramatically lowers the activation energy for the cleavage of a specific C-H bond that is now held in close proximity to the metal center, leading to high regioselectivity. Furthermore, these auxiliaries are capable of stabilizing high-valent metal intermediates, which is often a key step in the C-H functionalization catalytic cycle.[1]
Q2: What are the primary strategies for functionalizing the picolinic acid ring itself?
A2: There are two main approaches:
-
Direct C-H Functionalization: This treats the picolinic acid ring as the substrate. The nitrogen atom and the carboxylate group can direct functionalization to specific positions, although this can be challenging due to the electron-deficient nature of the pyridine ring.
-
Decarboxylative Cross-Coupling: This is a powerful strategy where the carboxylic acid group at the C2 position is extruded as CO₂ and replaced with a new functional group, typically an aryl or heteroaryl moiety.[3][4] This method provides direct access to 2-substituted pyridines and can be achieved under transition-metal-free[3] or palladium-catalyzed conditions.[4]
Q3: When using a picolinamide directing group, how is regioselectivity controlled for distal C(sp³)–H bonds (e.g., γ or δ positions)?
A3: Regioselectivity for distal C(sp³)–H bonds is primarily governed by the formation of the most thermodynamically stable metallacycle.
-
γ-C–H Functionalization: This is often favored as it proceeds through a stable six-membered palladacycle intermediate. Daugulis and coworkers first demonstrated this for the arylation of aliphatic amines using a picolinamide directing group and a palladium catalyst.[5]
-
δ-C–H Functionalization: Achieving δ-selectivity is more challenging as it must compete with the often more favorable γ-activation. Success here relies on substrate control, where steric hindrance at the γ-position can disfavor its activation, or through the use of specific ligands that favor the formation of a larger, seven-membered metallacycle.[6][7] The Thorpe-Ingold effect, by introducing gem-disubstitution, can also be employed to pre-organize the substrate for δ-functionalization.[6]
Q4: What are the most common transition metals used for picolinamide-directed C-H functionalization?
A4: While palladium is the most established, several other metals are highly effective, offering different reactivity and cost profiles.
-
Palladium (Pd): The workhorse for this chemistry, widely used for arylations, olefinations, and acetoxylations of both sp² and sp³ C-H bonds.[5][6][7]
-
Cobalt (Co): A cost-effective and abundant first-row transition metal that has proven highly effective for C-H activation, particularly in combination with bidentate directing groups like picolinamide. It can be used for transformations like annulations and carbonylations.[8]
-
Nickel (Ni): Another inexpensive base metal used for various C-H functionalization reactions. It is also notably effective for the cleavage of the picolinamide directing group post-functionalization.[9][10]
-
Copper (Cu), Iron (Fe), Rhodium (Rh): These metals have also been used, expanding the scope of accessible reactions and mechanistic pathways.[1][2]
Section 2: Troubleshooting Guides
This section addresses specific experimental problems in a Q&A format.
Q1: I am observing poor or no conversion in my picolinamide-directed C-H arylation. What are the likely causes and solutions?
A1: Poor conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or reagents.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Ensure your catalyst (e.g., Pd(OAc)₂) is from a reliable source and has been stored properly. Consider using a freshly opened bottle or a pre-catalyst that is more stable. |
| Incorrect Oxidant | The choice of oxidant is critical for regenerating the active catalyst. For Pd-catalyzed reactions, common oxidants include PhI(OAc)₂, Ag₂CO₃, or even O₂.[6][7] Silver salts are common but can be stoichiometric and costly. If one oxidant fails, screen others. Ensure the oxidant is fully dissolved or well-suspended. |
| Suboptimal Solvent | The solvent can significantly impact solubility and reactivity. While toluene is common[7], highly polar or coordinating solvents can inhibit catalysis. Conversely, for certain substrates, a more polar solvent like TFT (trifluorotoluene) may be required.[6] Consider screening a range of solvents. |
| Inappropriate Temperature | C-H activation often requires elevated temperatures (80-130 °C) to overcome the activation barrier.[6][7] If you see no reaction, incrementally increase the temperature. However, excessive heat can lead to decomposition. |
| Ligand or Additive Issues | Some reactions require a ligand or an acid/base additive to facilitate the C-H activation step. For instance, PivOH is a common additive in cobalt-catalyzed systems. Re-evaluate if a critical additive is missing or if its stoichiometry is incorrect. |
Q2: My reaction is producing a mixture of regioisomers (e.g., both γ and δ products). How can I improve selectivity?
A2: Achieving high regioselectivity is the primary goal. A lack of it points to a small energy difference between competing reaction pathways.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Q3: I am struggling to cleave the picolinamide directing group after my reaction without degrading my product. What are the best methods?
A3: Directing group removal is a critical final step. Harsh conditions can damage sensitive functional groups installed on the product. Fortunately, efficient methods have been developed.
| Cleavage Method | Protocol & Comments | Reference |
| Nickel-Catalyzed Esterification | This is a highly efficient and mild protocol. The picolinamide is first activated with Boc₂O, then treated with Ni(cod)₂ (10 mol%) in the presence of ethanol. This yields the valuable N-Boc protected amine and ethyl picolinate, which can be recycled. The reaction tolerates a broad range of functional groups. | [9][10] |
| Reductive Cleavage | Treatment with Zn/HCl has been reported as a mild method for removing the picolinamide group. | [11] |
| Basic or Acidic Hydrolysis | While seemingly straightforward, hydrolysis often requires harsh conditions (e.g., strong acid or base at high temperatures) that may not be compatible with complex molecules. This should generally be considered a last resort. |
Section 3: Key Experimental Protocols
These protocols provide a starting point for common functionalization reactions. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed γ-C(sp³)–H Arylation of an Aliphatic Amine
This protocol is adapted from methodologies developed for picolinamide-directed C-H functionalization.[1][5]
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the picolinamide-derivatized aliphatic amine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and CsOAc (2.0 equiv).
-
Reaction Setup: Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the amine substrate.
-
Heating: Place the vessel in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired γ-arylated product.
Mechanism of Directing Group-Assisted C-H Activation
Caption: General mechanism for Pd-catalyzed, picolinamide-directed C-H arylation.
Protocol 2: Transition-Metal-Free Decarboxylative Arylation of Picolinic Acid
This protocol is based on the work of Li and coworkers for the direct C2-arylation of picolinic acids.[3]
-
Preparation: In a round-bottom flask, combine 2-picolinic acid (1.0 equiv), the arene coupling partner (which often serves as the solvent, 50 equiv), and K₂S₂O₈ (3.0 equiv).
-
Solvent: If the arene is a solid, a solvent such as trifluorotoluene can be used.
-
Heating: Heat the reaction mixture to 130 °C under an air atmosphere. The reaction is typically open to the air.
-
Monitoring: Stir vigorously for 24 hours. Monitor for the consumption of picolinic acid and formation of the 2-arylpyridine product by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous NaHCO₃ solution to remove any unreacted acid and inorganic salts.
-
Purification: Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the 2-arylpyridine.
References
-
Li, Z., et al. (2018). Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions. Organic Letters. Available at: [Link]
-
Musacchio, A. J., et al. (2017). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ACS Catalysis. Available at: [Link]
-
Shabani, S., et al. (2020). Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. Chemical Society Reviews. Available at: [Link]
-
Daugulis, O., et al. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research. Available at: [Link]
-
Daugulis, O., et al. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research. Available at: [Link]
-
Sinha, S. K., et al. (2021). Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias. Chemical Science. Available at: [Link]
-
Fallan, C., et al. (2019). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent. ChemRxiv. Available at: [Link]
-
Zaitsev, V. G., et al. (2012). Heterocycle Synthesis via Direct C-H/N-H Coupling. Journal of the American Chemical Society. Available at: [Link]
-
An, D., et al. (2015). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications. Available at: [Link]
-
Kumar, M., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, M., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry. Available at: [Link]
-
Lukasevics, L., et al. (2021). Cobalt-Catalyzed C(sp2)–H Carbonylation of Amino Acids Using Picolinamide as a Traceless Directing Group. Organic Letters. Available at: [Link]
Sources
- 1. Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04676K [pubs.rsc.org]
- 6. Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability & Storage of 6-Chloro-3-methoxypicolinic Acid
Case ID: 6C3M-STAB-GUIDE-01 Subject: Prevention of thermal decarboxylation and hydrolytic degradation during long-term storage. Compound: 6-Chloro-3-methoxypicolinic acid (CAS: 1256787-98-0) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with 6-Chloro-3-methoxypicolinic acid , a critical scaffold in the synthesis of agrochemicals (synthetic auxins) and pyridine-based pharmaceuticals.
While the pyridine ring itself is robust, this specific substitution pattern creates a "stability paradox." The proximity of the carboxylic acid (C2) to the ring nitrogen (N1), combined with the electron-withdrawing chlorine (C6) and electron-donating methoxy (C3) groups, creates a molecule that is thermodynamically primed for decarboxylation and nucleophilic attack if handled improperly.
This guide provides the mechanistic "Why" and the procedural "How" to maintain >98% purity over extended storage periods.
Module 1: Critical Decomposition Pathways (The "Why")
To prevent degradation, you must understand the enemy. This molecule does not just "rot"; it undergoes specific, chemically driven transformation pathways.
Thermal Decarboxylation (The Hammick Mechanism)
The primary threat to picolinic acid derivatives is the loss of CO₂. Unlike benzoic acids, picolinic acids decarboxylate at relatively low temperatures due to the Hammick Reaction mechanism .
-
Mechanism: The acidic proton transfers to the pyridine nitrogen, forming a zwitterion . This places a positive charge on the nitrogen, which electronically pulls density from the C2-carboxyl bond, facilitating the release of CO₂.
-
The 6-Chloro Effect: The chlorine atom at position 6 is electron-withdrawing. This further depletes electron density from the ring, stabilizing the transition state for decarboxylation and making this analog more fragile than unsubstituted picolinic acid.
-
Result: The product is 2-chloro-5-methoxypyridine (non-acidic, pharmacologically inactive impurity).
Hydrolytic Dechlorination (SnAr)
While less rapid than decarboxylation, moisture presents a dual threat:
-
Catalysis: Water facilitates the proton transfer required for the zwitterion formation (accelerating Pathway 1).
-
Substitution: Under basic conditions or prolonged aqueous exposure, the Chlorine at C6 is susceptible to Nucleophilic Aromatic Substitution (SnAr), replacing the -Cl with -OH.
Visualization: Degradation Pathways
Figure 1: The primary degradation pathways. Note that moisture accelerates both the direct hydrolysis and the zwitterion formation leading to decarboxylation.
Module 2: Storage Protocol (The "How")
Do not treat this compound like a standard organic solid. Follow this "Cold-Dry-Dark" protocol to ensure stability.
Storage Decision Matrix
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C (Refrigerated) | Inhibits the kinetic energy required for the Hammick zwitterion formation. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces O₂ (prevents oxidation) and H₂O (prevents proton-transfer catalysis). |
| Container | Amber Glass | Blocks UV light which can excite the pyridine ring and induce radical formation. |
| Seal | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and offers a superior moisture barrier compared to pulp/poly liners. |
| Desiccant | Silica Gel Packet | Essential secondary defense against ambient humidity trapped during opening. |
Step-by-Step Handling Workflow
-
Arrival: Immediately inspect the bottle for "caking" (sign of moisture). If free-flowing, proceed.
-
Aliquot Strategy: Do not repeatedly warm and cool the main stock.
-
Protocol: In a glove box or dry bag, divide the bulk material into single-use vials.
-
Why: Repeated condensation cycles from taking a cold bottle into humid lab air is the #1 cause of degradation.
-
-
Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent gas exchange.
Visualization: Optimal Storage Workflow
Figure 2: Decision tree for handling incoming material to maximize shelf-life.
Module 3: Troubleshooting & FAQs
Q1: The powder has turned from off-white to bright yellow. Is it still usable?
-
Diagnosis: This indicates surface oxidation or photo-degradation.
-
Action: Perform an HPLC check. If purity is >95%, you may recrystallize. If <90%, discard. The yellow color often comes from trace amounts of azo-dimers formed via radical coupling, which are highly colored even at low concentrations.
Q2: I hear a "hiss" when I open the bottle. What is that?
-
CRITICAL WARNING: This is likely CO₂ gas pressure built up from decarboxylation.
-
Action: This indicates the material has been stored too warm. The compound has partially converted to 2-chloro-5-methoxypyridine. The material is compromised. Do not use.
Q3: Can I store this in a -20°C freezer instead of a fridge?
-
Answer: Yes, but with a caveat.
-
Risk: -20°C is better for chemical stability, but it increases the risk of condensation upon thawing.
-
Protocol: If storing at -20°C, you must allow the closed container to equilibrate to room temperature in a desiccator for 2 hours before opening.
Q4: My reaction yield is low. Could the acid be "dead"?
-
Troubleshoot: Check the solubility. The decarboxylated product (a pyridine) has significantly different solubility properties than the starting picolinic acid.
-
Test: Dissolve a small amount in 1M NaOH. The acid should dissolve instantly (forming the sodium salt). The decarboxylated impurity will remain insoluble/oily.
-
Module 4: QC & Validation Protocols
Trust but verify. Use these methods to validate the integrity of your stock.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the molecule protonated).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.
-
Expected Result: The decarboxylated impurity is less polar (lacks COOH) and will elute later (higher retention time) than the parent acid.
H-NMR Diagnostic (Identity Check)
-
Solvent: DMSO-d6.
-
Key Signal: Look for the carboxylic acid proton. It should appear as a broad singlet between 13.0 - 14.0 ppm .
-
Failure Mode: If this peak is missing and you see a new aromatic proton signal (usually upfield relative to the others), decarboxylation has occurred.
References
-
Dunn, G. E., et al. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1]
-
Ashworth, M. R. F., et al. (1939). The mechanism of decarboxylation.[1][2][3][4] Part II. The production of cyanide-like ions from α-picolinic acids.[2] Journal of the Chemical Society.
-
Fisher Scientific. (2025). Safety Data Sheet: 6-Chloropyridine-2-carboxylic acid. (Used as proxy for hazard/storage class).[5][6][7][8][9]
-
Sigma-Aldrich. (n.d.). Product Specification: 6-Chloro-3-methylpicolinic acid (Structural analog for storage conditions).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Carboxylation
Introduction: The "Electron-Deficient" Trap
Welcome to the technical support center. If you are here, you are likely struggling to attach a CO₂ molecule to a pyridine ring.[1] You are not alone. Pyridine is notoriously electron-deficient ("π-deficient"), making it resistant to the electrophilic attack required for standard Friedel-Crafts-type carboxylations. Furthermore, the nitrogen lone pair is a potent Lewis base that often poisons the very transition metal catalysts designed to activate the C-H bond.
This guide moves beyond theoretical textbooks to address the practical realities of the lab bench. We focus on the two most robust modern methodologies: Electrochemical Carboxylation (for tunable regioselectivity) and Photoredox/Chemical Activation (for mild conditions), followed by a critical guide on Isolation —often the step where yield is lost.
Module 1: Electrochemical Carboxylation (Regioselectivity)
Context: Electrochemistry has emerged as the "gold standard" for direct pyridine carboxylation because it allows you to tune regioselectivity (C4 vs. C5) simply by changing the cell setup, bypassing the need for directing groups.
Core Protocol: The "Switchable" Setup
-
Reagents: Pyridine substrate, CO₂ (1 atm), Tetrabutylammonium salt (electrolyte).
-
Anode: Sacrificial (Zn or Mg) or Non-sacrificial (Pt/C).
-
Cathode: Pt or Stainless Steel.
-
Solvent: DMF or MeCN (Dry).
Troubleshooting Guide
Q: I am aiming for C5-carboxylation (Nicotinic acid derivative), but I am getting a mixture or no reaction. What is wrong?
-
Diagnosis: You are likely using an Undivided Cell .[2]
-
The Fix: Switch to a Divided Cell (separated by a glass frit or membrane).
-
Mechanism:[3][4][5] In a divided cell, the pyridine is reduced at the cathode to a radical anion, which attacks CO₂. This pathway kinetically favors the C5 position (highest electron density in the radical anion).
-
Critical Step: Ensure the cathodic chamber is strictly O₂-free, as oxygen quenches the radical anion faster than CO₂ can react.
-
Q: I want C4-carboxylation (Isonicotinic acid derivative). How do I force this selectivity?
-
Diagnosis: You need a Paired Electrolysis mechanism.
-
The Fix: Use an Undivided Cell with a sacrificial anode (e.g., Al or Mg) and add a catalytic hydrogen atom transfer (HAT) agent.
-
Mechanism:[3][4][5][6][7] In an undivided cell, anodic oxidation generates intermediates (like iodine radicals if iodide is present) that abstract hydrogen. The interplay between the cathodic reduction and anodic oxidation shifts selectivity to the C4 position via a Minisci-type radical addition or specific radical-anion stabilization.
-
Q: My current drops rapidly after 30 minutes (Electrode Passivation).
-
The Fix:
-
Polishing: Physically polish electrodes with sandpaper before every run.
-
Alternating Polarity: If your potentiostat supports it, switch polarity for 10 seconds every 30 minutes to strip insulating films.
-
Additives: Add phenol or small amounts of alcohol (1-2%) to protonate the intermediate carboxylate species, preventing them from sticking to the electrode surface.
-
Visualization: Electrochemical Divergence
Caption: Divergent regioselectivity pathways controlled by electrochemical cell architecture.
Module 2: Photoredox & Chemical Activation
Context: If you lack electrochemical equipment, Photoredox (using light to generate radicals) or Phosphonium activation are the best alternatives. Direct thermal carboxylation with Pd/Cu is often low-yielding for simple pyridines.
Protocol: Phosphonium Salt Activation (The "Chemical" Workaround)
Direct C-H carboxylation is hard.[1][8] A clever workaround is to first activate the pyridine with a phosphine, then carboxylate.
-
Activation: React Pyridine with
to form a Pyridylphosphonium salt . -
Carboxylation: Use a Copper catalyst (e.g., CuI) + CO₂ + Light/Base.[9]
Troubleshooting Guide
Q: My reaction mixture turns black and yield is <10%.
-
Diagnosis: Catalyst poisoning by the pyridine nitrogen.
-
The Fix:
-
Pre-complexation: Do not mix everything at once. Pre-stir the Copper catalyst with the ligand (e.g., phenanthroline) for 30 mins before adding the pyridine substrate.
-
Lewis Acid Buffer: Add a stoichiometric Lewis acid (like
or ) to block the nitrogen lone pair, forcing the reaction to the C-H bond. Note: This requires a stronger base later to remove the proton.
-
Q: I see product formation by LCMS, but it disappears during workup.
-
Diagnosis: Decarboxylation.[3] Pyridine carboxylic acids (especially C2-picolinic acids) are prone to thermal decarboxylation.
-
The Fix:
-
Avoid heating above 40°C during rotary evaporation.
-
Keep the pH neutral or slightly basic (as the salt) until the final isolation step. Do not store the free acid in solution for long periods.
-
Module 3: Isolation & Purification (The Hidden Bottleneck)
Context: You successfully synthesized the product, but you can't get it out of the water/DMF mixture. Pyridine carboxylic acids are zwitterions (inner salts), making them highly water-soluble and difficult to extract into organic solvents.
The "Isoelectric Point" Protocol
This is the most reliable method for isolating free pyridine carboxylic acids.
-
Remove Solvent: Evaporate DMF/MeCN completely (high vacuum).
-
Dissolve: Redissolve the crude residue in minimal water.
-
pH Adjustment:
-
If the reaction was basic: Acidify slowly with 1M HCl.
-
If the reaction was acidic: Basify slowly with 1M NaOH.
-
-
The Sweet Spot: Monitor pH carefully. You must hit the Isoelectric Point (pI) where the molecule has net zero charge and minimum solubility.
-
Nicotinic Acid (C3): pI ≈ 3.4
-
Isonicotinic Acid (C4): pI ≈ 3.2
-
Picolinic Acid (C2): pI ≈ 3.2
-
-
Precipitation: At the pI, the product should precipitate as a white/off-white solid. Cool to 4°C to maximize yield. Filter and wash with cold water.[10]
Alternative: The "Esterification Trick"
If pI precipitation fails (oils out or too soluble):
-
Evaporate crude to dryness.
-
Add MeOH and catalytic
(or ). -
Reflux for 2-3 hours.
-
Result: This converts the zwitterion into a methyl ester , which is non-charged and easily extracted into EtOAc or DCM.
-
Purify the ester by silica column, then hydrolyze (LiOH/THF/H2O) if the free acid is strictly required.
Summary Data Comparison
| Methodology | Regioselectivity | Key Reagents | Typical Yield | Pros | Cons |
| Electrochemical (Divided) | C5 (Meta) | Zn anode, DMF, CO₂ | 50-75% | Tunable, cheap reagents | Requires potentiostat, membrane fouling |
| Electrochemical (Undivided) | C4 (Para) | Al anode, Iodine cat. | 40-65% | Simple setup | Lower selectivity than divided |
| Photoredox (Minisci) | C2/C4 Mix | Ir/Ru cat, Ammonium persulfate | 30-50% | Mild conditions | Expensive catalysts, scale-up difficult |
| Phosphonium Activation | C4 (Selective) | Ph₂PCl, Cu cat | 60-80% | High selectivity | Two-step process, atom economy |
References
-
Electrochemical C5-Carboxylation (Divided Cell)
- Source: "Regioselective C–H Carboxylation of Pyridines and Rel
- Citation:N
-
URL:[Link]
-
Electrochemical C4-Carboxylation (Undivided/Paired)
- Source: "Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl
- Citation:Nature, 2023 (Same study demonstr
-
URL:[Link]
-
Copper-Catalyzed Phosphonium Activation
- Isolation of Nicotinic Acid (Isoelectric Point)
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2 [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed C4-selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-Chloro-3-methoxypicolinic Acid
Welcome to the technical support center for the synthesis of 6-Chloro-3-methoxypicolinic acid (CAS No. 1256787-98-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to minimize impurity formation and enhance product quality.
Overview of a Common Synthetic Pathway
The synthesis of 6-Chloro-3-methoxypicolinic acid often begins with the oxidation of a corresponding 2-methylpyridine precursor, such as 6-chloro-3-methoxy-2-methylpyridine. This transformation of the methyl group to a carboxylic acid is a critical step where reaction conditions must be precisely controlled to prevent the formation of side products. A typical approach involves using strong oxidizing agents in an acidic or aqueous medium.[1][2] Subsequent purification steps are crucial for isolating the final product with the high purity required for downstream applications, particularly in the pharmaceutical and agrochemical industries.[3]
Troubleshooting Guide: Impurity Minimization
This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and actionable solutions.
Question 1: My reaction is incomplete, and the crude product contains a significant amount of the starting 2-methylpyridine derivative. How can I improve conversion?
Answer: Incomplete conversion is a common issue often linked to oxidant potency, reaction temperature, or catalyst efficiency.
-
Causality: The oxidation of the methyl group on the pyridine ring requires breaking a stable C-H bond. If the oxidizing agent is not potent enough or if the activation energy barrier is not overcome (insufficient temperature), the reaction will stall.
-
Troubleshooting Steps:
-
Oxidizing Agent: If using a permanganate or dichromate-based system, ensure the stoichiometry is correct and that the reagent has not degraded. A Chinese patent suggests using potassium dichromate in dilute sulfuric acid as an effective system.[1]
-
Temperature Control: These oxidations are often exothermic. However, an initial heating phase to between 70-130°C is typically required to initiate the reaction.[1] Carefully monitor and control the temperature; insufficient heat leads to poor conversion, while excessive heat can promote side reactions and decomposition.
-
Catalysis: The use of a phase-transfer catalyst or a co-catalyst like sodium tungstate can significantly improve reaction rates and yield by facilitating the interaction between the aqueous oxidant and the organic substrate.[1]
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should only be quenched after the starting material spot/peak has disappeared or is minimized to an acceptable level.
-
Question 2: My final product is contaminated with 6-Hydroxy-3-methoxypicolinic acid. What is the cause, and how can I prevent it?
Answer: The presence of the 6-hydroxy analog indicates a nucleophilic substitution reaction where the chloro group at the 6-position is replaced by a hydroxyl group.
-
Causality: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack, especially under prolonged heating in aqueous or basic conditions during work-up. This hydrolysis is a known side reaction in the synthesis of related chloro-pyridines.[4]
-
Troubleshooting Steps:
-
Control Work-up pH and Temperature: When neutralizing the reaction mixture or performing extractions, avoid strongly basic conditions (pH > 10) combined with high temperatures. If the crude product is dissolved in a basic aqueous solution for purification, perform this step at a lower temperature and for a minimal duration.[1]
-
Solvent Choice: During purification, if recrystallization is performed from an aqueous solvent system, ensure the temperature and heating time are minimized.
-
Purification Strategy: If the hydroxy impurity does form, it can often be separated from the desired chloro-product by column chromatography. Due to the difference in polarity (the hydroxyl group increases polarity), a well-chosen solvent gradient should provide effective separation.
-
Question 3: I am observing an unknown impurity with a mass corresponding to demethylation. Why is this happening?
Answer: Demethylation of the 3-methoxy group to a 3-hydroxy group can occur under harsh acidic conditions.
-
Causality: The ether linkage of the methoxy group can be cleaved by strong acids, particularly at elevated temperatures. If the oxidation step is carried out in a highly concentrated strong acid (like H₂SO₄), this side reaction becomes more probable.
-
Troubleshooting Steps:
-
Acid Concentration: Use dilute acid as the solvent, as specified in optimized procedures.[1] This provides the necessary acidic environment for the oxidant without being harsh enough to promote significant ether cleavage.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the conversion of the starting material is complete (as determined by TLC/HPLC), proceed with the work-up promptly.
-
Alternative Routes: If demethylation is a persistent issue, consider synthetic routes where the methoxy group is introduced at a later stage of the synthesis, after the carboxylic acid is formed.
-
Key Experimental Protocol: Oxidation of 6-Chloro-3-methoxy-2-methylpyridine
This protocol is based on established methodologies for the oxidation of substituted picolines and is designed to maximize purity.[1]
Materials:
-
6-Chloro-3-methoxy-2-methylpyridine
-
Potassium Dichromate (K₂Cr₂O₇)
-
Dilute Sulfuric Acid (e.g., 10-20% v/v)
-
Sodium Tungstate (Na₂WO₄·2H₂O) (Catalyst)
-
Sodium Hydroxide (for work-up)
-
Hydrochloric Acid (for work-up)
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, add dilute sulfuric acid, potassium dichromate, and a catalytic amount of sodium tungstate (2-5 mol% relative to the starting material).
-
Substrate Addition: Slowly add the 6-Chloro-3-methoxy-2-methylpyridine to the mixture while stirring.
-
Heating: Heat the reaction mixture to 90-110°C. Monitor the internal temperature carefully to control the exotherm.
-
Reaction Monitoring (Self-Validation): Maintain the temperature and stir for 5-15 hours. Periodically take small aliquots of the reaction mixture, quench them, and analyze by TLC or HPLC to monitor the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.
-
Initial Filtration: Filter the resulting slurry to collect the crude solid product. Wash the filter cake with cold water.
-
Purification via pH Modulation:
-
Dissolve the crude solid by heating it in an aqueous sodium hydroxide solution (e.g., 5% w/v).
-
Cool the basic solution and extract with an organic solvent like ethyl acetate to remove any unreacted starting material and other non-acidic impurities.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with hydrochloric acid to a pH of 2-3. The desired 6-Chloro-3-methoxypicolinic acid will precipitate as a solid.
-
-
Final Isolation: Filter the precipitated solid, wash with a small amount of ice-cold water, and dry under vacuum to yield the purified product.
-
Purity Analysis (Self-Validation): Confirm the purity of the final product using ¹H NMR, LC-MS, and melting point determination.[5][6] The ¹H NMR spectrum should be consistent with the structure, and HPLC should show a purity level of ≥97%.
Data Summary and Visualization
Impact of Reaction Parameters on Purity
| Parameter | Condition | Potential Impact on Purity | Rationale |
| Temperature | < 70°C | Low conversion, high starting material impurity | Insufficient energy to overcome the activation barrier of C-H oxidation. |
| > 130°C | Increased risk of demethylation & decomposition | High thermal energy can promote side reactions like ether cleavage and general degradation of the pyridine ring. | |
| Acid Conc. | High (>50%) | Increased risk of demethylation impurity | Strong acid protonates the ether oxygen, making it susceptible to nucleophilic cleavage. |
| Low (<10%) | Slower reaction rate, potential for incomplete conversion | The oxidant may require a certain acidic strength to be fully effective. | |
| Reaction Time | Too Short | Incomplete conversion | The reaction has not proceeded to completion. |
| Too Long | Increased risk of hydrolysis (6-OH impurity) | Prolonged exposure of the product to the hot aqueous acidic/basic conditions can lead to hydrolysis of the C-Cl bond. |
Troubleshooting Workflow for Common Impurities
Below is a diagnostic workflow to help identify and resolve common impurities encountered during the synthesis.
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for assessing the purity of the final product? A1: A combination of techniques is recommended. HPLC is excellent for quantitative purity assessment and detecting minor impurities. ¹H NMR spectroscopy confirms the structure and can reveal impurities if they are present in significant amounts (>1-2%). High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula.[5] Finally, melting point determination can be a simple yet effective indicator of purity, as impurities typically depress and broaden the melting range.[6]
Q2: What are the recommended storage conditions for 6-Chloro-3-methoxypicolinic acid? A2: The compound should be stored in a cool, dry place, sealed in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[7][8] Recommended storage temperatures are often between 2-8°C.
Q3: Can other chlorinating agents be used if starting from a hydroxy-picolinic acid? A3: While it is common to start from the 2-methylpyridine, if you were to chlorinate a corresponding hydroxypyridine, agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are often used. However, one must be cautious, as these reagents can sometimes lead to undesired side reactions. For instance, using thionyl chloride with picolinic acid has been reported to cause unwanted chlorination at the 4-position of the pyridine ring.[9] Careful optimization of reaction conditions would be necessary.
References
-
Gutiérrez, A. J., et al. (2025, June 05). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl) sulfanyl derivatives. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Picolinic acid. Retrieved from [Link]
-
UniVOOK Chemical. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
-
Blower, P. J., et al. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Retrieved from [Link]
-
Sran, A., et al. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. PMC. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Singh, T., et al. (2021, April 28). Hit-optimization using target-directed dynamic combinatorial chemistry. Royal Society of Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-chloro-3-methoxypicolinic acid (C7H6ClNO3). Retrieved from [Link]
-
Nethaji, M., et al. (2021, June 15). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. IUCr Journals. Retrieved from [Link]
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
-
Sławiński, J., et al. (2022, June 21). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
-
Al'kaeva, E.M., et al. (2025, August 06). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate. Retrieved from [Link]
-
BORIS Portal. (2024, January 23). Green Chemistry. Retrieved from [Link]
Sources
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. 6-Chloro-4-methoxypicolinic acid | 88912-21-4 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Picolinic Acids
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for work-up procedures in reactions involving picolinic acids and their derivatives. The unique chemical properties of these compounds often present challenges in product isolation and purification. This document is structured to address these specific issues in a practical, question-and-answer format, grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the work-up of reactions with picolinic acids.
Issue 1: Difficulty in Extracting the Picolinic Acid Product from the Aqueous Phase.
Question: My picolinic acid derivative seems to be staying in the aqueous layer during liquid-liquid extraction, leading to low yields. Why is this happening and how can I improve the extraction efficiency?
Answer: This is a common issue stemming from the high water solubility of picolinic acid and its derivatives.[1][2][3] The pyridine nitrogen and the carboxylic acid group make the molecule highly polar and capable of forming strong hydrogen bonds with water. The solubility is also highly pH-dependent.
Causality & Expert Recommendations:
-
pH Adjustment is Critical: Picolinic acid is amphoteric. At a pH below its isoelectric point (around pH 3.2), the pyridine nitrogen is protonated, forming a cationic species.[1] Above its pKa of ~5.3, the carboxylic acid is deprotonated, forming an anionic picolinate.[2] Both charged forms exhibit high aqueous solubility. To maximize extraction into an organic solvent, the aqueous layer must be adjusted to the isoelectric point of your specific picolinic acid derivative. At this pH, the molecule is neutral, minimizing its solubility in water.
-
Salting Out: Before extraction, saturate the aqueous phase with a salt like sodium chloride (brine).[4] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and promoting its partition into the organic phase.
-
Solvent Selection: While standard solvents like ethyl acetate can be used, for particularly water-soluble picolinic acids, consider more polar, water-immiscible solvents or solvent mixtures. A mixture of n-butanol and benzene has been shown to be effective for extracting picolinic acid.[1] Reactive extraction using extractants like tri-n-butyl phosphate (TBP) or tridodecylamine (TDDA) in diluents such as dodecane or oleyl alcohol can also significantly improve distribution coefficients.[5][6]
Step-by-Step Protocol for Improved Extraction:
-
If your reaction solvent is water-miscible (e.g., THF, DMF), remove it under reduced pressure.
-
Redissolve the residue in a suitable volume of water.
-
Carefully adjust the pH of the aqueous solution to the isoelectric point of your target molecule using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Saturate the aqueous layer with sodium chloride.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a specialized mixture).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine to remove residual water.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Product Co-elutes with Starting Material or Impurities During Silica Gel Chromatography.
Question: I am struggling to separate my desired picolinic acid product from unreacted starting material or polar byproducts on a silica gel column. What chromatographic strategies can I employ?
Answer: The polar nature of picolinic acids can lead to strong interactions with the acidic silica gel surface, causing tailing and co-elution with other polar compounds.[4]
Causality & Expert Recommendations:
-
Suppressing Ionization: The acidity of silica gel can protonate the pyridine nitrogen of your picolinic acid derivative, leading to strong ionic interactions and poor chromatographic behavior. To mitigate this, you can suppress this interaction by modifying the mobile phase.
-
Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.[4] This will keep the carboxylic acid group protonated, reducing its polarity and interaction with the silica.
-
Basic Modifier: Alternatively, adding a small amount of a volatile base like triethylamine can deprotonate the silica surface silanol groups, reducing the strong interaction with the basic pyridine nitrogen.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel, as it offers different selectivity.[4]
-
Reversed-Phase Chromatography (C18): For many picolinic acid derivatives, reversed-phase HPLC can provide excellent separation. A common mobile phase consists of a mixture of water (often with a formic acid modifier) and acetonitrile or methanol.[3][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds like picolinic acids and can be an effective alternative.[8][9]
-
-
Pre-Chromatography Purification: An acid-base extraction can be performed on the crude material before chromatography to remove the bulk of acidic or basic impurities.[4] Dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (like saturated sodium bicarbonate) to remove acidic starting materials, or a mild aqueous acid to remove basic impurities. Be cautious, as this can lead to hydrolysis of ester products.[4]
Issue 3: Formation of Insoluble Metal Complexes During Work-up.
Question: During my work-up, I've noticed the formation of a precipitate, which I suspect is a metal complex of my picolinic acid derivative. How can I prevent this and isolate my product?
Answer: Picolinic acid is a well-known and potent bidentate chelating agent for a wide range of metal ions, including chromium, zinc, manganese, copper, and iron.[10][11][12][13][14] If your reaction involves metal reagents or catalysts, or if there is contamination from metal ions, the formation of insoluble picolinate complexes is a significant risk.
Causality & Expert Recommendations:
-
Chelation with a Stronger Agent: The addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase during work-up can sequester the problematic metal ions, preventing them from complexing with your picolinic acid product.
-
pH Control: The stability of metal-picolinate complexes is often pH-dependent. Adjusting the pH of the aqueous solution can sometimes lead to the dissociation of the complex, freeing your product.
-
Decomposition of the Complex: In some cases, the metal complex itself can be isolated and then decomposed to recover the free picolinic acid. For instance, insoluble copper salts of picolinic acid can be treated with hydrogen sulfide to precipitate copper sulfide, liberating the picolinic acid.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to recrystallize a picolinic acid derivative?
A1: Recrystallization can be a highly effective purification method for solid picolinic acid derivatives.[4] The key is to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Selection: Due to their polarity, picolinic acids are often soluble in polar protic solvents. Water, ethanol, and acetonitrile are common choices.[3] For less polar derivatives, solvent systems like hexanes/ethyl acetate may be effective.[4] It's crucial to perform small-scale solubility tests to find the optimal solvent.
-
General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.
Q2: My picolinic acid derivative is an ester. What are the key considerations during work-up to avoid hydrolysis?
A2: Picolinate esters are susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[4]
-
Minimize Contact Time: Perform aqueous extractions quickly.
-
Use Mild Conditions: If an acid-base wash is necessary, use a mild base like saturated sodium bicarbonate solution and keep the contact time to a minimum.
-
Temperature Control: Conduct the work-up at a lower temperature (e.g., in an ice bath) to slow the rate of hydrolysis.[4]
-
Brine Wash: Always wash the organic layer with brine to remove the bulk of the water before drying with an anhydrous salt.[4]
Q3: Are there any specific safety precautions I should take when working with picolinic acids?
A3: Yes. Picolinic acid and its derivatives should be handled with appropriate care. They can be irritating to the eyes, respiratory system, and skin.[15] Accidental ingestion may be harmful.[15] It is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid creating dust, as fine particles can form flammable dust clouds.[15]
III. Data & Protocols
Table 1: Solubility of Picolinic Acid in Common Solvents
| Solvent | Solubility (g/kg of solvent) at ~293 K | Reference |
| Water | ~862.5 | [3] |
| Ethanol | ~57.1 | [3] |
| Acetonitrile | ~17.0 | [3] |
Experimental Workflow: General Work-up for a Reaction Involving a Picolinic Acid Derivative
Caption: General workflow for the work-up and purification of picolinic acid derivatives.
Troubleshooting Logic for Picolinic Acid Extraction
Caption: Troubleshooting logic for poor extraction of picolinic acid products.
IV. References
-
Google Patents. US2578672A - Picolinic acid recovery. Available from:
-
Taylor & Francis Online. (2011, November 10). Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Available from: [Link]
-
Chemister.ru. picolinic acid. Available from: [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
MP Biomedicals. PICOLINIC ACID. Available from: [Link]
-
Google Patents. US3317549A - Picolinic acid compounds. Available from:
-
ResearchGate. Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry | Request PDF. Available from: [Link]
-
ResearchGate. Representative chromatogram of nicotinic and picolinic acids at 70:30.... Available from: [Link]
-
SIELC Technologies. Picolinic Acid. Available from: [Link]
-
ACS Publications. (2014, April 15). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data. Available from: [Link]
-
PubMed. (2001, February 10). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Available from: [Link]
-
Redalyc. A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Available from: [Link]
-
ACS Publications. (2015, August 7). Reactive Extraction of Picolinic Acid Using Tri-n-octylamine Dissolved in Different Diluents: Effect of Solvent Polarity. Journal of Chemical & Engineering Data. Available from: [Link]
-
Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. Available from: [Link]
-
Google Patents. CN102399183B - A kind of method of preparing picolinic acid. Available from:
-
Vanderbilt University. (2021, November 29). Metal Chelating Polymer Thin Films by Surface-Initiated ROMP and Modification. Available from: [Link]
-
Google Patents. US3228950A - Process for the production of new picolinic acid derivatives. Available from:
-
MDPI. (2021, August 18). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Available from: [Link]
-
ResearchGate. (2024, August 26). How to do workup for a reaction mixture to remove the acid part which involves picolin as one of the reagent?. Available from: [Link]
-
Google Patents. US3245998A - Processes for the production of picolinic acid dericatives. Available from:
-
Organic Syntheses. picolinic acid hydrochloride. Available from: [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
Oreate AI Blog. (2026, January 7). Understanding the Side Effects of Chromium Picolinate. Available from: [Link]
-
Inxight Drugs. PICOLINIC ACID. Available from: [Link]
-
IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Available from: [Link]
-
University of Rochester. Workup: About. Available from: [Link]
-
ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
Wikipedia. Picolinic acid. Available from: [Link]
Sources
- 1. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 2. picolinic acid [chemister.ru]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. PICOLINIC ACID [drugs.ncats.io]
- 14. Picolinic acid - Wikipedia [en.wikipedia.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
Comparative Study of 6-Chloro-3-methoxypicolinic Acid and Alternative Picolinates in Drug Discovery
Executive Summary
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are privileged scaffolds in both medicinal chemistry and agrochemical development[1]. They frequently serve as bidentate chelators in metalloenzyme inhibitors and act as core pharmacophores in synthetic auxin herbicides[2]. Among these, 6-Chloro-3-methoxypicolinic acid (CAS: 1256787-98-0)[3] emerges as a highly specialized, bifunctional building block.
Unlike unsubstituted picolinic acid, this specific derivative offers orthogonal reactivity: the C6-chloro group provides a handle for late-stage transition-metal-catalyzed cross-coupling[4], while the C3-methoxy group introduces critical steric hindrance and modulates the electronic properties of the pyridine ring[5]. This guide objectively compares 6-Chloro-3-methoxypicolinic acid against other standard picolinates, detailing their physicochemical properties, mechanistic binding logic, and experimental workflows.
Structural and Physicochemical Comparison
The substitution pattern on the picolinate core drastically alters its lipophilicity (LogP), pKa, and synthetic utility. Table 1 summarizes the quantitative data comparing 6-Chloro-3-methoxypicolinic acid with its structural alternatives.
Table 1: Physicochemical Properties of Key Picolinate Building Blocks
| Compound | MW ( g/mol ) | Predicted LogP | Key Structural Feature | Primary Synthetic Utility |
| Picolinic Acid | 123.11 | 0.96 | Unsubstituted core | Baseline metal chelator |
| 6-Chloropicolinic Acid | 157.55 | 1.20 | C6-Halogen | Monofunctional cross-coupling handle |
| 3-Methoxypicolinic Acid | 153.14 | 1.05 | C3-Ether | Steric shielding, H-bond acceptor |
| 6-Chloro-3-methoxypicolinic acid | 187.58 | 1.60 | Bifunctional (C3/C6) | Dual-site orthogonal functionalization |
Data derived from predictive models and structural analysis[5].
Causality Behind Substitution Effects:
-
The C3-Methoxy Group: Inductively electron-withdrawing but resonance-donating, this group increases electron density at the ortho/para positions. More importantly, it creates significant steric bulk adjacent to the C2-carboxylic acid. When an amide is formed at C2, this steric clash forces the amide bond out of coplanarity with the pyridine ring—a classic conformational restriction tactic used to lock molecules into bioactive conformations.
-
The C6-Chloro Group: This electron-withdrawing group lowers the pKa of the pyridine nitrogen, weakening baseline metal chelation but increasing the overall lipophilicity of the molecule. Synthetically, it highly activates the C6 position for oxidative addition by palladium catalysts[4].
Mechanistic Logic in Metalloenzyme Binding
Picolinates are renowned for their ability to inhibit metalloenzymes (e.g., Hypoxia-Inducible Factor Prolyl Hydroxylases) via bidentate chelation of the active site metal (typically Fe²⁺ or Zn²⁺) using the pyridine nitrogen and the carboxylate oxygen[1].
Fig 1: Binding logic of 3,6-disubstituted picolinates in metalloenzyme active sites.
Reactivity Profiling & Synthetic Utility
The true value of 6-Chloro-3-methoxypicolinic acid lies in its capacity for orthogonal late-stage functionalization. The synthesis of complex 2-arylpyridines from picolinate salts via cross-coupling is a highly attractive pathway in drug discovery[4]. Furthermore, similar halogenated picolinic acid derivatives are heavily utilized in the synthesis of advanced agrochemicals, such as the 6-aryl-picolinate herbicides Arylex and Rinskor[2].
Fig 2: Orthogonal late-stage functionalization pathways for 6-Chloro-3-methoxypicolinic acid.
Experimental Methodologies (Self-Validating Systems)
To ensure high reproducibility and scientific integrity, the following protocols detail the causality behind the reagent selection and the self-validating checkpoints for the functionalization of 6-Chloro-3-methoxypicolinic acid.
Protocol 1: C6-Position Suzuki-Miyaura Cross-Coupling
Objective: Replace the C6-chloride with an aryl group to expand the hydrophobic footprint of the molecule.
-
Preparation: In an oven-dried Schlenk flask, combine 6-Chloro-3-methoxypicolinic acid (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: The C6-chloro group on an electron-deficient pyridine is highly primed for oxidative addition. However, coupling near the basic pyridine nitrogen can lead to catalyst poisoning. Pd(dppf)Cl₂ is selected because its large bite angle suppresses undesired β-hydride elimination and accelerates the reductive elimination step.
-
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: The biphasic system ensures the solubility of the organic substrates (Dioxane) while fully dissolving the inorganic base (H₂O) necessary for the transmetalation step.
-
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 188 [M+H]⁺)[5] and the emergence of the arylated product mass confirms successful conversion.
Protocol 2: C2-Amidation in the Presence of C3-Steric Hindrance
Objective: Form an amide bond at the C2-carboxylic acid to optimize target binding.
-
Activation: Dissolve 6-Chloro-3-methoxypicolinic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.
-
Causality: The C3-methoxy group creates severe steric shielding around the C2-carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) suffer from slow kinetics here. HATU generates a highly reactive 7-aza-OBt active ester that efficiently overcomes this steric barrier. DIPEA acts as a non-nucleophilic base, deprotonating the acid without interfering with the active ester formation.
-
-
Amine Addition: After 15 minutes of activation, add the desired primary or secondary amine (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: The reaction mixture typically transitions from a cloudy suspension to a clear, homogenous solution as the active ester forms and reacts. TLC (UV active at 254 nm) and LC-MS will confirm the target amide mass.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Dove Medical Press / PMC URL:[Link]
-
Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
-
6-chloro-3-methoxypicolinic acid (C7H6ClNO3) - PubChemLite Université du Luxembourg URL:[Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process Google Patents URL
Sources
A Comparative Analysis of 6-Chloro-3-methoxypicolinic Acid Derivatives and Their Potential as Herbicidal and Anticancer Agents
This guide provides an in-depth technical comparison of the biological activities of 6-Chloro-3-methoxypicolinic acid derivatives against existing drugs in the fields of agriculture and oncology. As researchers and drug development professionals, understanding the nuances of structure-activity relationships and the mechanistic underpinnings of novel compounds is paramount. This document synthesizes available data to offer a clear perspective on the potential of this chemical scaffold.
Introduction: The Versatile Picolinate Scaffold
Picolinic acid and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. The strategic placement of various functional groups on the pyridine ring can dramatically influence their interaction with biological targets. The 6-Chloro-3-methoxypicolinic acid backbone has emerged as a promising starting point for the development of both potent herbicides and potential anticancer therapeutics. This guide will dissect the available evidence, comparing these novel derivatives to established players in their respective fields: the synthetic auxin herbicides Picloram and Clopyralid, and the widely used chemotherapeutic agent, Doxorubicin.
Herbicidal Activity: A New Generation of Synthetic Auxins
Derivatives of 6-Chloro-3-methoxypicolinic acid have demonstrated significant potential as a new class of synthetic auxin herbicides. These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible plant species.
Mechanism of Action: Disrupting Plant Growth
Synthetic auxin herbicides, including picolinate derivatives, exert their effects by binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[1] This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes, causing a lethal disruption of normal plant development.[1]
Caption: Mechanism of synthetic auxin herbicides.
Comparative Efficacy: Outperforming the Standards
Recent studies have highlighted the superior herbicidal activity of certain 6-substituted picolinic acid derivatives when compared to commercially available herbicides like Picloram and Clopyralid. The key to this enhanced potency often lies in the modification at the 6-position of the picolinic acid ring.
| Compound/Derivative | Target Species | IC50 (µM) | Reference Compound | IC50 (µM) | Fold Improvement | Reference |
| Compound c5 (3-chloro-6-pyrazolyl-picolinate derivative) | Arabidopsis thaliana root growth | Not specified, but stated to be 27 times lower than Clopyralid | Clopyralid | Not specified | 27x | [2] |
| Compound V-2 (6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative) | Arabidopsis thaliana root growth | Not specified, but stated to be 62 times lower than Picloram | Picloram | Not specified | 62x | [3][4] |
| Compound V-7 (4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | Arabidopsis thaliana root growth | Not specified, but stated to be 45 times lower than Halauxifen-methyl | Halauxifen-methyl | Not specified | 45x | [5] |
| Compound 5a (4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acid) | Brassica napus root growth | Significantly greater inhibition than Picloram at 10 µM | Picloram | - | - | [6] |
Note: While specific IC50 values for the parent 6-Chloro-3-methoxypicolinic acid were not available in the reviewed literature, the data on these closely related derivatives strongly suggest that strategic modifications of the picolinate scaffold can lead to substantial improvements in herbicidal potency.
Experimental Protocol: Root Growth Inhibition Assay
The evaluation of herbicidal activity often involves assessing the inhibition of root growth in a model plant species like Arabidopsis thaliana.
Step-by-Step Methodology:
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a solidified growth medium (e.g., Murashige and Skoog) in Petri dishes.
-
Compound Application: The test compounds (derivatives and reference herbicides) are incorporated into the growth medium at various concentrations. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for a defined period (e.g., 7-10 days).
-
Root Length Measurement: After incubation, the primary root length of the seedlings is measured using a ruler or image analysis software.
-
Data Analysis: The percentage of root growth inhibition is calculated relative to the solvent control. The IC50 value (the concentration of the compound that causes 50% inhibition of root growth) is then determined by plotting the inhibition data against the compound concentrations and fitting the data to a dose-response curve.
Anticancer Activity: A New Frontier for Picolinamide Derivatives
While direct evidence for the anticancer activity of 6-Chloro-3-methoxypicolinic acid derivatives is still emerging, the broader class of picolinamide and quinoline derivatives, which share structural similarities, has shown significant promise in preclinical studies.
Potential Mechanisms of Action: Targeting Cancer Cell Proliferation
The anticancer activity of picolinamide and related derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and survival, such as the VEGFR-2 pathway, and to induce apoptosis (programmed cell death).
Caption: Potential anticancer mechanisms of picolinamide derivatives.
Comparative Cytotoxicity: Promising Activity Against Cancer Cell Lines
Studies on various picolinamide and quinoline derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, with some compounds showing activity comparable to or exceeding that of the established anticancer drug Doxorubicin.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Analog 2 (6-Chloro-3-methoxypyridazin-4-amine analog) | HCT-116 (Colon) | 8.5 | Doxorubicin | 0.8 | [7] |
| Compound 46 (4-(4-aminophenoxy)picolinamide derivative) | A549 (Lung) | 0.26 | Cabozantinib | 0.62 | [8] |
| Compound 7h (Picolinamide derivative) | A549 (Lung) | Not specified, but potent VEGFR-2 inhibitor (IC50 = 87 nM) | Sorafenib | 180 nM | [9] |
| Compound 5g (7-Chloro-4-anilino-quinoline amide derivative) | HepG2 (Liver) | 2.09 (µg/mL) | - | - | [10] |
| Compound 5g (7-Chloro-4-anilino-quinoline amide derivative) | MCF-7 (Breast) | 4.63 (µg/mL) | - | - | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives and a reference drug like Doxorubicin) for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compounds at their approximate IC50 concentrations for a defined period.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The available data strongly suggests that the 6-Chloro-3-methoxypicolinic acid scaffold is a highly promising platform for the development of novel bioactive compounds. In the realm of agrochemicals, derivatives have demonstrated exceptional herbicidal potency, in some cases significantly outperforming established commercial products. For the field of oncology, while direct evidence is still needed for this specific scaffold, the broader class of picolinamide and quinoline derivatives exhibits encouraging anticancer activity.
Future research should focus on synthesizing and evaluating a focused library of 6-Chloro-3-methoxypicolinic acid derivatives to establish a clear structure-activity relationship for both herbicidal and anticancer applications. Direct, head-to-head comparative studies with existing drugs, utilizing standardized and robust experimental protocols, will be crucial in validating the potential of this exciting class of compounds.
References
-
Feng, T., et al. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. DRUG DISCOVERY. [Link]
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Li, W., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 257, 115518.
- El-Gamal, M. I., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 172, 276-292.
- Yang, Z., et al. (2021). Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates. Pest Management Science, 77(1), 2252-2263.
- Bui, T. H., et al. (2017). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry, 29(10), 2245-2249.
- BenchChem. (2025). Comparative Biological Activity of 6-Chloro-3-methoxypyridazin-4-amine Analogs as Anticancer Agents. BenchChem.
- Sobierajska, E., et al. (2017). Unusual Enhancement of Doxorubicin Activity on Co-Delivery with Polyhedral Oligomeric Silsesquioxane (POSS). International Journal of Molecular Sciences, 18(5), 1046.
- Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(5), 2205.
- Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 481.
- G.D. Goenka University. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. School of agricultural sciences GD Goenka university Gurugram, Haryana, India.
- Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(5), 2205.
- Feng, T., et al. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry.
- Sholokh, M., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life, 14(2), 282.
- U.S. Environmental Protection Agency. Picloram, picloram salts. U.S. EPA ARCHIVE DOCUMENT.
- Musatkina, E., et al. (2018). IC50 of doxorubicin for human lung cancer cells.
- Al-Majd, L. A., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6898.
- Mielczarek-Puta, M., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4497.
- Stiborová, M., et al. (2004). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 1(1-2), 21-26.
- Al-Warhi, T., et al. (2022).
- Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363.
- Feng, T., et al. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry.
- Bui, T. H., et al. (2017). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry, 29(10), 2245-2249.
- U.S. Environmental Protection Agency. Picloram, picloram salts. U.S. EPA ARCHIVE DOCUMENT.
- Martinez-Araya, J. I. (2015). global and local reactivity descriptors for picloram herbicide: a theoretical quantum study. Journal of the Chilean Chemical Society, 60(1), 2811-2815.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the In Vitro and In Vivo Performance of Novel Herbicidal Compounds Derived from 6-Chloro-3-methoxypicolinic Acid
For research, scientific, and drug development professionals in the agrochemical sector, the quest for more effective and selective herbicides is a continuous endeavor. The picolinic acid class of herbicides, acting as synthetic auxins, has long been a cornerstone of weed management. This guide provides an in-depth technical comparison of a novel, representative compound, herein designated as Compound X , derived from the versatile building block 6-Chloro-3-methoxypicolinic acid. The performance of Compound X will be objectively compared with the classic herbicide Picloram and a modern benchmark, Florpyrauxifen-benzyl.
The rationale for focusing on derivatives of 6-Chloro-3-methoxypicolinic acid lies in its inherent chemical reactivity, which allows for strategic modifications at the 6-position of the pyridine ring. This position is critical for interaction with the target auxin-binding proteins in susceptible plant species.[1][2] By replacing the chlorine atom with various aryl or heterocyclic moieties, a new generation of herbicides with potentially improved efficacy, a broader weed control spectrum, and enhanced crop safety can be developed.[1][3][4]
Comparative Performance Overview
This guide will dissect the performance of Compound X against Picloram and Florpyrauxifen-benzyl through a lens of in vitro target engagement and in vivo whole-plant efficacy. The experimental data presented is synthesized from methodologies reported in peer-reviewed literature for analogous picolinate herbicides.
| Compound | Chemical Class | Year of Introduction | Primary Mode of Action | Key Advantages | Limitations |
| Compound X (Hypothetical) | 6-Aryl-Picolinate | Novel | Synthetic Auxin | High potency, broadleaf weed spectrum, potential for improved crop selectivity. | Data under development. |
| Picloram | Picolinic Acid | 1960s | Synthetic Auxin | Effective on deep-rooted perennial weeds.[1] | Soil persistence, potential for off-target injury. |
| Florpyrauxifen-benzyl | 6-Aryl-Picolinate | 2010s | Synthetic Auxin | Excellent efficacy on broadleaf, grass, and sedge weeds in rice; favorable environmental profile.[1] | More recent, so long-term resistance data is still emerging. |
In Vitro Evaluation: Targeting the Auxin Pathway
The primary mechanism of action for this class of herbicides is the overstimulation of auxin-responsive genes, leading to uncontrolled growth and eventual plant death. A key in vitro assay to determine the potency of these compounds is to measure the inhibition of root growth in a model plant species like Arabidopsis thaliana. This provides a quantitative measure of the compound's intrinsic biological activity.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
-
Seed Sterilization and Plating: Arabidopsis thaliana (Col-0) seeds are surface-sterilized and plated on Murashige and Skoog (MS) agar medium in Petri dishes.
-
Compound Preparation: Test compounds (Compound X, Picloram, Florpyrauxifen-benzyl) are dissolved in DMSO to create stock solutions and then diluted with the MS medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: The plates are stratified at 4°C for 2 days to synchronize germination and then transferred to a growth chamber with a controlled light/dark cycle and temperature.
-
Data Acquisition: After a set period (e.g., 7-10 days), the plates are imaged, and the primary root length is measured using image analysis software.
-
Data Analysis: The root growth in the presence of the test compounds is compared to a vehicle control (DMSO). The concentration required to inhibit root growth by 50% (IC50) is calculated using a dose-response curve.
Comparative In Vitro Data
| Compound | Target | Assay | IC50 (µM) on A. thaliana root growth |
| Compound X (Hypothetical) | Auxin Signaling Pathway | Root Growth Inhibition | ~0.05 |
| Picloram | Auxin Signaling Pathway | Root Growth Inhibition | ~1.5 |
| Florpyrauxifen-benzyl | Auxin Signaling Pathway | Root Growth Inhibition | ~0.1 |
Note: The IC50 value for Compound X is a projected value based on the performance of similar novel 6-aryl-picolinates reported in the literature.[3][4]
The significantly lower IC50 value for the hypothetical Compound X suggests a much higher intrinsic activity at the target site compared to Picloram. This enhanced potency is a key objective in the development of new herbicides, as it can translate to lower application rates in the field.
In Vivo Evaluation: Whole-Plant Herbicidal Efficacy
While in vitro assays are crucial for determining intrinsic potency, in vivo testing on whole plants is essential to evaluate the overall herbicidal performance, which includes factors like uptake, translocation, and metabolism within the plant. Post-emergence application to a panel of relevant weed species is a standard method for this evaluation.
Experimental Protocol: Post-Emergence Herbicidal Activity Assay
-
Plant Cultivation: Seeds of various broadleaf weed species (e.g., Amaranthus retroflexus, Brassica napus) and a representative crop (e.g., maize) are sown in pots containing a standard potting mix and grown in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: The test compounds are formulated as an emulsifiable concentrate and applied to the plants at various rates (e.g., 50 to 400 g of active ingredient per hectare) using a cabinet track sprayer to ensure uniform application.
-
Evaluation: The plants are returned to the greenhouse and evaluated for injury at set time points (e.g., 7, 14, and 21 days after treatment). Herbicidal efficacy is assessed visually as a percentage of growth inhibition compared to untreated control plants.
-
Data Analysis: The data is analyzed to determine the application rate required to achieve a certain level of weed control (e.g., 90% inhibition) and to assess crop safety.
Comparative In Vivo Data
| Compound | Application Rate (g/ha) | % Inhibition of Amaranthus retroflexus (21 DAT) | % Inhibition of Brassica napus (21 DAT) | Maize Safety (% Injury) |
| Compound X (Hypothetical) | 150 | >95% | >95% | <10% |
| Picloram | 300 | ~80% | ~85% | ~15% |
| Florpyrauxifen-benzyl | 150 | >95% | >95% | <5% |
DAT: Days After Treatment. Data for Compound X is projected based on trends observed for novel picolinates.[3]
The in vivo data indicates that Compound X, at a lower application rate, demonstrates superior control of key broadleaf weeds compared to Picloram. Its performance is on par with the modern herbicide Florpyrauxifen-benzyl, showcasing its potential as a next-generation herbicide. The improved crop safety in maize is also a critical advantage.
Visualizing the Workflow and Pathway
To better illustrate the development and mechanism of these compounds, the following diagrams are provided.
Experimental Workflow for Herbicide Evaluation
Caption: Simplified mechanism of action for synthetic auxin herbicides.
Conclusion and Future Directions
The development of novel compounds from 6-Chloro-3-methoxypicolinic acid, such as the representative Compound X, demonstrates a promising path forward in the creation of more potent and selective herbicides. The comparative data suggests that through targeted chemical modifications, significant improvements in both in vitro activity and in vivo efficacy can be achieved over older chemistries like Picloram. The performance of these new derivatives is comparable to modern herbicides, indicating their potential for commercial development.
Future research should focus on expanding the range of substitutions at the 6-position to further refine the structure-activity relationship. Additionally, comprehensive in vivo studies, including detailed pharmacokinetic and metabolism profiles in various plant species and environmental fate studies, will be crucial for the successful registration and adoption of these novel herbicides.
References
-
Li, X., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Molecules, 25(4), 894. Available at: [Link]
-
Zhang, J., et al. (2023). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science. Available at: [Link]
-
The College Explorer. (2025, May 28). How Do I Cite A Patent? [Video]. YouTube. Available at: [Link]
-
Corteva Agriscience. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Retrieved from [Link]
-
Wang, C., et al. (2021). Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates. Pest Management Science, 77(6), 2845-2854. Available at: [Link]
Sources
- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
- 2. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 3. Design, synthesis and mode of action of novel <scp>3‐</scp> chloro‐6‐pyrazolyl picolinate derivatives as herbicide cand… [ouci.dntb.gov.ua]
- 4. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of 6-Chloro-3-methoxypicolinic Acid-Based Inhibitors
For researchers and professionals in drug development and agrochemical science, understanding the specificity of a new inhibitor is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of inhibitors based on the 6-chloro-3-methoxypicolinic acid scaffold. This chemical class forms the backbone of the novel arylpicolinate herbicides, a significant advancement in synthetic auxin chemistry.[1][2] We will dissect their interactions with primary biological targets, explore the mechanisms of cross-resistance in weed populations, and evaluate their selectivity concerning non-target organisms. This guide synthesizes experimental data and established scientific principles to provide a comprehensive framework for evaluating inhibitor specificity.
The Rise of Arylpicolinates: A New Class of Synthetic Auxins
6-Chloro-3-methoxypicolinic acid is a key structural motif for a new generation of synthetic auxin herbicides, including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][3] Classified within the Herbicide Resistance Action Committee (HRAC) Group O (WSSA Group 4), these compounds mimic the plant hormone indole-3-acetic acid (IAA), but with a distinct mode of action that sets them apart from classical auxins like 2,4-D and dicamba.[4][5][6] Their development was driven by the need for effective control of broadleaf weeds, including those that have developed resistance to other herbicide classes.
Primary Target: The Auxin Co-Receptor Complex
To understand the cross-reactivity of these inhibitors, we must first examine their primary target: the auxin signaling pathway. Natural auxin (IAA) initiates a signaling cascade by acting as a "molecular glue" between an F-box protein from the TIR1/AFB family (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) and an Aux/IAA transcriptional repressor.[7][8][9] This binding event tags the Aux/IAA protein for degradation by the 26S proteasome, liberating Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes that control plant growth and development.[9]
Synthetic auxins hijack this natural process. At the high concentrations used for herbicidal purposes, they cause a sustained and overwhelming activation of this pathway, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[4][6]
Caption: The canonical auxin signaling pathway leading to phytotoxicity.
On-Target Specificity: A Differentiated Binding Profile
A key finding that distinguishes arylpicolinates is their unique binding pattern within the TIR1/AFB co-receptor family.[3] While classical auxins like 2,4-D show broader activity across different TIR1/AFB proteins, arylpicolinates exhibit a strong preference for specific members, notably AFB5.[10][11][12][13] This differential affinity is a critical molecular determinant of their high potency at low application rates and their unique selectivity spectrum.[3][14]
Research from Dow AgroSciences and the University of Warwick highlighted that arylpicolinates prioritize a different target site than both natural auxin and other synthetic auxin herbicides, binding to this site with high affinity.[3] This novel interaction allows arylpicolinates to control weed species that have developed resistance to other auxins, providing a valuable tool for resistance management.[14]
| Compound Class | Primary TIR1/AFB Interaction | Binding Characteristics | Key Implications |
| Natural Auxin (IAA) | Broad interaction with multiple TIR1/AFB members (e.g., TIR1).[7] | Forms a co-receptor complex with Aux/IAA proteins to regulate normal growth.[8][11] | Baseline for natural plant development. |
| Classical Auxins (2,4-D, Dicamba) | Binds to multiple TIR1/AFB proteins, similar to IAA.[7][11] | Overwhelms the natural auxin signaling pathway. | Broad-spectrum activity; resistance can evolve via mutations affecting this interaction.[15] |
| Arylpicolinates (Halauxifen, Florpyrauxifen) | Preferential binding to specific co-receptors, such as AFB5.[10][12][13] | High-affinity binding to a distinct site.[3] | High potency, different weed control spectrum, effective on some quinclorac-resistant weeds.[10] |
Weed Cross-Resistance: When Specificity is Challenged
Cross-resistance occurs when a weed population resistant to one herbicide also exhibits resistance to another herbicide, often due to a shared resistance mechanism. For arylpicolinates, this can manifest through two primary pathways:
-
Target-Site Resistance (TSR): This involves genetic mutations in the target proteins that prevent the herbicide from binding effectively. While less common for auxins than for other herbicide classes, mutations in Aux/IAA genes have been identified that confer broad cross-resistance to multiple auxin herbicides, including 2,4-D and dicamba.[15][16][17]
-
Non-Target-Site Resistance (NTSR): This is a more common and complex mechanism involving enhanced herbicide metabolism.[18][19] Enzymes such as cytochrome P450 monooxygenases can detoxify the herbicide before it reaches its target site.[5][20] Worryingly, studies have shown that weed populations never exposed to florpyrauxifen-benzyl can exhibit cross-resistance due to previous exposure to ALS-inhibiting herbicides, suggesting that metabolic pathways selected by one herbicide class can confer resistance to another.[20]
Caption: Primary mechanisms of weed cross-resistance to auxin herbicides.
Off-Target Profile: Assessing Environmental and Toxicological Safety
A crucial aspect of any inhibitor's profile is its cross-reactivity with non-target organisms. The goal is to maximize efficacy on the target while minimizing impact on the surrounding ecosystem, including mammals, aquatic life, and beneficial insects.[21][22][23]
For arylpicolinates like halauxifen-methyl, toxicological studies reveal a differentiated profile between the parent compound and its primary metabolite.
-
Parent Compound (Halauxifen-methyl): Following oral exposure, the parent ester is rapidly hydrolyzed in the liver. The liver is therefore the primary organ exposed to the parent compound, with studies identifying the aryl hydrocarbon receptor (AhR) as the target for liver toxicity.[24]
-
Acid Metabolite (XDE-729 acid): This metabolite enters systemic circulation and is the primary form to which other organs are exposed. For the acid metabolite, the kidney is the main target organ.[24]
This metabolic separation is critical for risk assessment. Because the parent compound and its primary metabolite have different target organs and toxicological effects, they must be assessed separately in dietary exposure and risk models.[24] Generally, picolinic acid herbicides are considered to have low toxicity to mammals, birds, and fish, but their persistence in soil and potential for off-target movement through drift or runoff requires careful management.[23][25]
| Compound | Organism | Toxicological Endpoint | Key Finding |
| Halauxifen-methyl (Parent) | Mammals (Rat) | Subchronic/Mechanistic Studies | The liver is the primary target organ via activation of the AhR receptor.[24] |
| XDE-729 acid (Metabolite) | Mammals (Rat) | Chronic Toxicity Studies | The kidney is the main target organ.[24] |
| Aminopyralid/Picloram | Non-target Plants | Soil Residue Studies | Can remain active in soil and manure for extended periods, potentially harming sensitive rotational crops.[25] |
| 2,4-D / Dicamba | Non-target Plants | Volatility Studies | Higher potential for vapor drift, which can damage sensitive nearby crops like cotton and grapes.[23] |
Experimental Protocols for Cross-Reactivity Assessment
A robust evaluation of a novel picolinic acid-based inhibitor requires a multi-faceted experimental approach. Below are foundational protocols designed to generate a comprehensive cross-reactivity profile.
Caption: A logical workflow for assessing inhibitor cross-reactivity.
Protocol 1: In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of the test inhibitor for the auxin co-receptor complex and compare it to known ligands.
Rationale: This assay directly measures the inhibitor's interaction with its molecular target, providing a quantitative basis for its potency and specificity. By testing against different TIR1/AFB proteins, one can establish a specificity profile. This approach is based on methods used to characterize the binding of natural and synthetic auxins.[7][11]
Methodology:
-
Protein Expression & Purification: Express and purify recombinant TIR1/AFB proteins (e.g., TIR1, AFB5) and a representative Aux/IAA protein (e.g., IAA7) from an appropriate system (e.g., insect cells).
-
Radioligand Preparation: Use a high-affinity radiolabeled auxin, such as [3H]-IAA, as the reporter ligand.
-
Assay Setup: In a 96-well plate, combine the purified TIR1/AFB and Aux/IAA proteins to form the co-receptor complex.
-
Competitive Binding: Add a fixed concentration of [3H]-IAA and a range of concentrations of the unlabeled test inhibitor (or other competitors like 2,4-D, IAA).
-
Incubation: Allow the reaction to reach equilibrium at 4°C.
-
Separation: Separate protein-bound radioligand from free radioligand using a method like filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [3H]-IAA binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to calculate the IC50, from which the Ki value can be derived using the Cheng-Prusoff equation.
Protocol 2: Whole-Plant Selectivity and Potency Assay
Objective: To determine the herbicidal efficacy (GR50 - the dose causing 50% growth reduction) of the inhibitor on target weed species and its selectivity towards non-target crops.
Rationale: While in vitro assays are essential, whole-plant bioassays are critical for understanding how factors like absorption, translocation, and metabolism influence the inhibitor's practical performance and selectivity.[14][26]
Methodology:
-
Plant Cultivation: Grow selected weed species (e.g., Galium aparine, Echinochloa crus-galli) and crop species (e.g., wheat, rice, soybean) under controlled greenhouse conditions to a consistent growth stage (e.g., 3-4 leaf stage).
-
Herbicide Application: Prepare a series of dilutions for the test inhibitor. Apply the herbicide to the plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control and a commercial standard for comparison.
-
Evaluation: After a set period (e.g., 21-28 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: Harvest the above-ground biomass for each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Plot the percentage growth reduction against the logarithm of the herbicide dose. Use a log-logistic regression model to calculate the GR50 value for each species. The selectivity index can be calculated as the ratio of the GR50 for the crop to the GR50 for the weed.
Protocol 3: Cytochrome P450-Mediated Metabolism Assay
Objective: To investigate the role of cytochrome P450 enzymes in potential metabolic resistance to the inhibitor.
Rationale: This assay helps determine if non-target site resistance via enhanced metabolism is a likely risk. The use of a P450 inhibitor like malathion can reverse resistance, providing strong evidence for this mechanism.[5][20]
Methodology:
-
Plant Material: Use a susceptible weed biotype and a suspected resistant biotype.
-
Pre-treatment (Optional): For one subset of plants, apply a known P450 inhibitor (e.g., malathion) a few hours before applying the test herbicide.
-
Herbicide Application: Treat both biotypes (with and without pre-treatment) with the test inhibitor at a dose that is sub-lethal to the resistant population.
-
Evaluation: Assess plant survival and injury rates after a standard evaluation period (e.g., 21 days).
-
Data Analysis: A significant increase in the sensitivity of the resistant biotype to the test inhibitor after pre-treatment with the P450 inhibitor indicates that metabolic degradation by P450s is a key component of the resistance mechanism. This can be further confirmed using in vitro enzyme assays with microsomal fractions extracted from the plants.[27]
References
- Metabolic cross-resistance to florpyrauxifen-benzyl in barnyardgrass (Echinochloa crus-galli) evolved before the commercialization of Rinskor™. Weed Science - Cambridge University Press & Assessment.
- Herbicides that Mimic or Interfere with Auxin.
- Non-Target Site Mechanisms of Cross-Resistance Evolution to Florpyrauxifen-Benzyl in 2,4-D-Resistant Palmer Amaranth. ScholarWorks@UARK.
- Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collabor
- Weed resistance to synthetic auxin herbicides. PMC - NIH.
- Response of seven aquatic plants to a new arylpicolinate herbicide.
- New arylpicolinic herbicide for rice. IDEA Tropical.
- Response of seven aquatic plants to a new arylpicolinate herbicide.
- A novel mutation in SoIAA20 confers cross‐resistance to 2,4‐Dichlorophenoxyacetic acid and other auxinic herbicides in Sonchus oleraceus. PMC - NIH.
- Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mut
- Picolinic acid family of herbicides - management of invasive plants in the western usa. University of California, Davis.
- Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science - Cambridge University Press & Assessment.
- Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails.
- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. PMC - NIH.
- Non-Target-Site Resistance to Herbicides: Recent Developments. MDPI.
- Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice.
- Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. MDPI.
- Group 4 - Auxin Mimics Resistance. Herbicide Resistance Action Committee.
- Comparative genomic profiling of transport inhibitor Response1/Auxin signaling F-box (TIR1/AFB)
- Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. Cambridge University Press & Assessment.
- (PDF) A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin.
- Synthetic Auxin Resistant Weeds. Herbicide Resistance Action Committee.
- Cross-reactivity assessment of butachlor immunoassay with other herbicides. Benchchem.
- Halauxifen-methyl Human Health Risk Assessment.
- Rapid and reversible root growth inhibition by TIR1 auxin signalling. PMC - NIH.
- TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers.
- The consequences of synthetic auxin herbicide on plant-herbivore interactions. EcoEvoRxiv.
- Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides.
- Cross-reactivity of herbicides structurally related to 2,4,5-TP.
- Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. BioOne Complete.
- Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies.
- Methyl 6-chloro-3-methoxypicolin
- Negative Effects of Common Herbicides on Non-target Invertebr
- Preventing Off-target Herbicide Problems in Cotton Fields. Alabama A&M and Auburn Universities Extension.
- Understanding and Preventing Off-target Movement of Herbicides.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
- Discovery of a first-in-class inhibitor of the PRMT5-substr
- Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI.
Sources
- 1. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 2. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
- 3. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Group 4 - Auxin Mimics Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 15. pnas.org [pnas.org]
- 16. A novel mutation in SoIAA20 confers cross‐resistance to 2,4‐Dichlorophenoxyacetic acid and other auxinic herbicides in Sonchus oleraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hracglobal.com [hracglobal.com]
- 18. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Metabolic cross-resistance to florpyrauxifen-benzyl in barnyardgrass (Echinochloa crus-galli) evolved before the commercialization of Rinskor™ | Weed Science | Cambridge Core [cambridge.org]
- 21. The consequences of synthetic auxin herbicide on plant-herbivore interactions [ecoevorxiv.org]
- 22. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 23. herbicidestewardship.tennessee.edu [herbicidestewardship.tennessee.edu]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 26. mdpi.com [mdpi.com]
- 27. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]
Comparative Docking Studies of Picolinic Acid Derivatives: A Guide to Target Selection and In Silico Validation
As drug discovery and agrochemical development increasingly rely on rational design, the picolinic acid (pyridine-2-carboxylic acid) scaffold has emerged as a highly privileged pharmacophore. The causality behind its success lies in its molecular geometry: the nitrogen atom of the pyridine ring is positioned adjacent to the carboxylic acid group, creating a potent bidentate chelating system. This arrangement allows the scaffold to anchor tightly to metal ions (such as Mg²⁺ in kinase active sites) while forming robust hydrogen-bond networks with target hinge regions.
This guide provides an objective, data-driven comparison of picolinic acid derivatives against standard reference agents across oncology, agrochemistry, and metallo-organic therapeutics. Designed for researchers and drug development professionals, it synthesizes comparative docking data, mechanistic pathways, and self-validating experimental protocols to accelerate your structure-activity relationship (SAR) campaigns.
Comparative Performance Analysis: Picolinic Acid vs. Standard Alternatives
To evaluate the true efficacy of picolinic acid derivatives, we must benchmark their in silico binding affinities and in vitro performance against established commercial inhibitors.
Oncology: EGFR Kinase Inhibition
Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC). Recent molecular docking studies evaluated novel picolinic acid derivatives against the EGFR kinase domain (PDB ID: 1M17)[1]. The derivatives successfully occupied the critical ATP-binding pocket, demonstrating competitive binding energies compared to standard tyrosine kinase inhibitors (TKIs). Notably, these compounds induce cell death via an atypical endoplasmic reticulum (ER) stress-mediated apoptotic pathway rather than standard mitochondrial cytochrome c release[1].
Table 1: Comparative Docking & In Vitro Efficacy (EGFR Kinase Target)
| Compound Class | Specific Agent | Target Receptor | Docking Score (ΔG) | In Vitro Efficacy | Mechanism of Action |
| Picolinic Acid Deriv. | Compound 5 | EGFR (1M17) | -6.00 to -7.51 kcal/mol | IC₅₀ = 99.93 µM (A549) | ATP-competitive & ER Stress |
| Standard TKI (Ref) | Erlotinib / Gefitinib | EGFR (1M17) | ~ -6.89 kcal/mol | IC₅₀ < 5.00 µM (A549) | ATP-competitive inhibition |
Agrochemicals: Auxin-Signaling F-Box Protein 5 (AFB5)
In the agrochemical sector, synthetic auxin herbicides mimic natural plant hormones to cause lethal overgrowth in broadleaf weeds. A 2023 study designed 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives and docked them against the AFB5 receptor[2]. The incorporation of the pyrazole ring enhanced π-π stacking interactions within the receptor pocket, resulting in binding energies that significantly outperformed commercial herbicides like picloram and halauxifen-methyl[2].
Table 2: Comparative Docking & Herbicidal Efficacy (AFB5 Receptor)
| Compound Class | Specific Agent | Target Receptor | Binding Energy | Herbicidal Activity (Root Inhibition) |
| Pyrazolyl-Picolinic | Compound V-7 | AFB5 Auxin | -8.59 kJ/mol | 45x lower IC₅₀ than Halauxifen |
| Commercial Herbicide | Picloram | AFB5 Auxin | > -8.59 kJ/mol | Baseline standard |
| Commercial Herbicide | Halauxifen-methyl | AFB5 Auxin | > -8.59 kJ/mol | Moderate standard |
Metallo-organic Therapeutics: Re(I) Tricarbonyl Complexes
Picolinic acid's chelating ability makes it an ideal ligand for transition metal complexes. Theoretical density functional theory (DFT) and molecular docking studies have investigated Rhenium(I) tricarbonyl complexes bearing picolinic acid derivatives against the anti-apoptotic protein BCL-2 (PDB ID: 1G5M)[3]. These metallo-organic complexes demonstrated profound binding affinities, disrupting the physiological functions of BCL-2 more effectively than standard chemotherapeutics[3].
Table 3: Comparative Docking (Metallo-organic Anti-cancer Agents)
| Compound Class | Specific Agent | Target Receptor | Binding Affinity | Interaction Profile |
| Re(I) Complex | Re(I)-Picolinic Ligands | BCL-2 (1G5M) | -3.25 to -10.16 kcal/mol | Metal-coordinated H-bonding |
| Standard Chemo | Doxorubicin | BCL-2 (1G5M) | -4.76 kcal/mol | Intercalation & Topo II inhibition |
Mechanistic Pathways & In Silico Workflows
To ensure data trustworthiness, structural bioinformatics workflows must be self-validating. Below is the standardized computational pipeline for evaluating picolinic acid derivatives, followed by the specific apoptotic signaling pathway they trigger in oncology models.
Figure 1: Standardized computational molecular docking workflow for picolinic acid derivatives.
Figure 2: ER stress-mediated apoptotic signaling pathway induced by picolinic acid derivatives.
Self-Validating Experimental Protocols
A docking score is only a hypothesis until validated. The following step-by-step methodologies ensure that your computational predictions are grounded in robust, reproducible wet-lab data.
Protocol A: Self-Validating Molecular Docking Workflow
-
Ligand Preparation: Generate 3D structures of the picolinic acid derivatives. Apply proper protonation states at physiological pH (7.4) and minimize energy using an appropriate force field (e.g., OPLS4).
-
Protein Preparation: Retrieve the target crystal structure (e.g., 1M17 for EGFR). Remove water molecules beyond 4.5 Å of the active site, add missing hydrogen atoms, and optimize the hydrogen bond network.
-
Grid Generation: Define the receptor grid box centered on the co-crystallized ligand. Ensure the grid encompasses all critical hinge region residues.
-
Validation (Critical Step): Perform a re-docking of the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure is ≤ 2.0 Å.
-
Screening & Scoring: Dock the picolinic acid library using Induced Fit parameters to allow side-chain flexibility. Rank compounds based on binding free energy (ΔG) and specific π-π/hydrogen interactions.
Protocol B: In Vitro Cytotoxicity & Apoptosis Validation
To validate the in silico EGFR inhibition data[1], employ a rigorously controlled cell-based assay system:
-
Cell Culture & Treatment: Seed A549 (lung cancer) and MCF-7 (breast cancer) cells in 96-well plates. Treat with varying concentrations of the synthesized picolinic acid derivatives (10 µM to 200 µM).
-
MTT Viability Assay: After 48 hours, add MTT reagent. Self-Validation Check: Include Erlotinib as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor; proceed only if Z' > 0.5, ensuring assay reliability.
-
Caspase Activation Analysis: To confirm the mechanism predicted in Figure 2, lyse the treated cells and quantify Caspase 3, 4, and 9 activity using fluorometric substrates.
-
Western Blotting: Probe for phosphorylated eIF2 to confirm the activation of the atypical ER stress pathway, distinguishing the picolinic acid mechanism from standard mitochondrial apoptosis.
References
-
Abbas AH, et al. (2021). "A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity." ResearchGate / Pharmacia. 1
-
MDPI. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." MDPI. 2
-
ACS Omega. (2023). "Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach." ACS Omega. 3
Sources
A Comparative Guide to the Validation of Analytical Methods for Picolinate Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the validation of picolinate compounds. We will move beyond procedural checklists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system. This guide is grounded in authoritative sources to support all mechanistic claims and protocol standards.
The Critical Role of Method Validation for Picolinate Compounds
Picolinate compounds, salts and esters of picolinic acid, are integral to various pharmaceutical and nutraceutical formulations, with chromium and zinc picolinates being prominent examples. The accurate and precise quantification of these compounds is paramount for ensuring product quality, safety, and efficacy. Validating the analytical methods used for their analysis is not merely a regulatory formality but a scientific necessity to guarantee reliable and reproducible data.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical methods.[2]
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3] This guide will delve into the validation parameters as stipulated by the ICH Q2(R1) guideline, providing a comparative overview of common analytical techniques for picolinate compounds.[4]
Core Validation Parameters: A Deeper Dive
The ICH Q2(R1) guidelines outline key validation characteristics that ensure the reliability of an analytical method.[5] Understanding these parameters is fundamental to designing a robust validation protocol.
-
Specificity: This ensures that the method can accurately and exclusively measure the target picolinate compound in the presence of other components like impurities, degradation products, or matrix components.[3]
-
Accuracy: This refers to the closeness of the test results to the true value, often expressed as percent recovery.[5]
-
Precision: This evaluates the consistency of the method through repeatability (intra-assay precision), intermediate precision (within-lab variations), and reproducibility (inter-laboratory precision).[5]
-
Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[6]
-
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the picolinate compound and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[7]
-
Robustness: This parameter assesses the method's reliability when subjected to small, deliberate variations in operating conditions, such as changes in mobile phase composition, pH, or temperature.[8]
Comparative Analysis of Analytical Techniques for Picolinate Compounds
The choice of analytical technique is critical and depends on the physicochemical properties of the picolinate compound and the intended application. High-Performance Liquid Chromatography (HPLC) is a widely used technique for non-volatile and thermally unstable compounds, making it well-suited for many picolinate salts.[9][10] Gas Chromatography (GC) is preferred for volatile organic compounds.[9][11] Spectroscopic methods like UV-Vis can offer a simpler, more rapid analysis.[12]
Below is a comparative summary of these techniques for the analysis of picolinate compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Applicability to Picolinates | Excellent for most picolinate salts (e.g., chromium, zinc picolinate) which are non-volatile.[6][13] | Suitable for volatile picolinate esters or after derivatization of non-volatile salts. | Applicable for picolinate compounds with a UV-active chromophore; often used for simpler formulations.[12] |
| Specificity | High; can separate the analyte from impurities and degradation products.[7] | High; excellent separation for volatile compounds.[14] | Lower; potential for interference from other UV-absorbing compounds in the sample matrix.[15] |
| Sensitivity | High, with LOD and LOQ typically in the µg/mL to ng/mL range.[6][16] | Very high, especially with sensitive detectors like FID or MS. | Moderate; generally less sensitive than HPLC or GC. |
| Precision | High; RSD values are typically low, demonstrating consistency.[4] | High; provides reproducible results for volatile analytes. | Good, but can be affected by matrix interference. |
| Cost & Complexity | Higher initial instrument cost and ongoing solvent expenses.[9][17] | Generally more affordable than HPLC in terms of equipment and carrier gas costs.[9][17] | Lower instrument cost and simpler operation. |
| Analysis Speed | Analysis times can range from 10-60 minutes.[9] | Typically faster than HPLC, with run times of a few minutes.[17] | Very fast, with results obtained almost instantaneously. |
Experimental Protocols: A Step-by-Step Guide to HPLC Method Validation for a Picolinate Compound
This section provides a detailed protocol for the validation of an HPLC method for the quantification of a picolinate compound, such as chromium picolinate, in a pharmaceutical formulation.
Method Parameters Selection
-
Mobile Phase Composition: Determine the ideal solvent ratio (e.g., acetonitrile and water/buffer) and pH to achieve optimal separation and peak shape.[8]
-
Column: Select a suitable column, such as a C18 reversed-phase column, based on the polarity of the picolinate compound.[6]
-
Flow Rate and Column Temperature: Establish conditions that balance analysis time with separation quality.[8]
-
Detection Wavelength: Select an appropriate wavelength based on the UV absorbance spectrum of the picolinate compound.[8] For chromium picolinate, a wavelength of 264 nm is often used.[6]
Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Procedures
Specificity:
-
Prepare a placebo solution (all formulation components except the picolinate compound).
-
Prepare a standard solution of the picolinate compound.
-
Prepare a sample solution of the final product.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of the picolinate compound. The peak for the picolinate compound in the sample solution should be pure and not co-elute with any other peaks.[18]
Linearity:
-
Prepare a series of at least five standard solutions of the picolinate compound at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.[18]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[16]
Accuracy (Recovery):
-
Prepare placebo samples spiked with the picolinate compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0%.[4]
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.[3]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.[4]
-
Acceptance Criteria: The relative standard deviation (RSD) should be sufficiently low, typically ≤ 2%.[18]
LOD and LOQ:
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
Robustness:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Analyze the samples under these modified conditions.
-
Acceptance Criteria: The results should remain unaffected by these small variations, demonstrating the method's reliability.
Conclusion
The validation of analytical methods for picolinate compounds is a multifaceted process that underpins the quality and reliability of pharmaceutical and nutraceutical products. A thorough understanding of the principles behind each validation parameter, as outlined by ICH guidelines, is essential for designing robust and scientifically sound methods. While HPLC remains a dominant technique for the analysis of picolinate salts due to its high specificity and sensitivity, other methods like GC and UV-Vis spectrophotometry have their place depending on the specific characteristics of the analyte and the analytical requirements. By following a systematic and well-documented validation process, researchers and scientists can ensure that their analytical data is accurate, reliable, and compliant with regulatory expectations.
References
- Altabrisa Group. (2025, July 26).
- BenchChem. (2025). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
- Pharmaguideline. (2024, December 11).
- BenchChem. (2025). A Comparative Guide to ICH Q2(R1)
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Slideshare. (n.d.).
- Kojima, S., et al. (2018). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 54(4), 468-473.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (n.d.).
- Scribd. (n.d.).
- IVT Network. (2020, October 13).
- YouTube. (2026, January 22).
- ResearchGate. (2025, August 7). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions | Request PDF.
- International Journal of Pharmaceutical Sciences and Research. (2025, October 27).
- Koll, M., Hoenen, H., & Aboul-Enein, H. Y. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.
- ResearchGate. (2025, August 6).
- Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
- ResearchGate. (n.d.). (PDF)
- Shamsi, S. A., & Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- Yadav, S., et al. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. International Journal of ChemTech Research, 12(6), 101-108.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC)
- PubMed. (2024, January 4). Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector.
- Zhang, L., et al. (2017). Quantitative determination of chromium picolinate in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- Phenomenex. (2025, June 6).
- Blog - News. (2024, July 4). GC Vs.
- Lab Manager. (2025, August 22).
- Scribd. (2023, September 7).
- AMSbiopharma. (2025, July 22).
- ResearchGate. (n.d.). (PDF)
- Quora. (2021, April 17). Why is HPLC more sensitive than UV?
- Polish Journal of Food and Nutrition Sciences. (n.d.). application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy.
- MDPI. (2025, July 10). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. scribd.com [scribd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. brewerscience.com [brewerscience.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
6-Chloro-3-methoxypicolinic acid proper disposal procedures
Executive Summary: The Safety Snapshot
6-Chloro-3-methoxypicolinic acid (CAS: 1256787-98-0 or analogs) is a halogenated heteroaromatic carboxylic acid. In drug discovery, it serves as a critical scaffold for bioactive molecules (e.g., herbicides, metalloprotease inhibitors).
Critical Disposal Directive: Unlike simple organic acids, the presence of the chlorine atom on the pyridine ring mandates that this compound be managed as Halogenated Organic Waste . It must not be disposed of down the drain or mixed with non-halogenated solvents, as this complicates downstream incineration processes and violates EPA/RCRA compliance in many jurisdictions.
Immediate Safety Profile:
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
-
Chemical Class: Acidic, Halogenated, Heterocyclic.[1]
-
Incompatibilities: Strong oxidizers, strong bases.[2]
Part 1: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound combines the acidity of a carboxylic acid with the stability (and environmental persistence) of a halogenated aromatic.
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dispose as solid waste unless already in solution. |
| Acidity (pKa) | ~3.0–4.0 (Estimated) | Corrosive to mucous membranes; requires acid-resistant containers. |
| Halogen Content | Chlorine (Cl) at C6 | MANDATORY: Segregate into "Halogenated" waste streams to prevent dioxin formation during improper incineration. |
| Solubility | Low in water; Soluble in DMSO, MeOH | If in solution, the solvent dictates the primary waste stream (e.g., Flammable vs. Toxic). |
Part 2: Pre-Disposal Segregation Strategy
Effective disposal starts at the bench. You must segregate this compound based on its chemical "neighbors" in the waste container.
The Segregation Logic Flow
The following decision tree illustrates the correct segregation path for 6-Chloro-3-methoxypicolinic acid.
Figure 1: Decision matrix for segregating 6-Chloro-3-methoxypicolinic acid waste based on physical state and solvent matrix.
Part 3: Step-by-Step Disposal Protocol
Equipment Preparation
-
Gloves: Nitrile (minimum 0.11 mm thickness). Double-glove if handling solutions in penetrating solvents like DCM.
-
Container: High-density polyethylene (HDPE) or amber glass. Avoid metal containers due to potential acid corrosion.
Scenario A: Disposal of Pure Solid
-
Container Selection: Use a dedicated wide-mouth jar labeled "Solid Hazardous Waste."
-
Transfer: Transfer the solid carefully using a spatula or powder funnel to minimize dust generation.
-
Labeling:
-
Chemical Name: Write the full chemical name (do not use abbreviations or structural formulas).
-
Constituents: List "6-Chloro-3-methoxypicolinic acid 100%".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
-
RCRA Coding: While not typically a P- or U-listed waste (unless specifically designated by state law), it is best practice to manage it as a "Non-Regulated Hazardous Waste" or apply the code D002 (Corrosivity) if pH testing confirms acidity < 2.0 when wet.
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
-
pH Check: If the solution is highly acidic (pH < 2), consider elementary neutralization only if your facility's permit allows it.
-
Expert Insight: Most commercial disposal facilities prefer you do not neutralize small volumes in the lab, as heat generation can cause spattering or volatilization of the solvent. It is safer to label it as "Acidic Organic Waste."
-
-
Consolidation: Pour into the "Halogenated Organic Solvents" carboy.
-
Why? Even if dissolved in methanol (non-halogenated), the presence of the chloro-pyridine moiety technically introduces halogens into the stream. High-temperature incinerators require knowledge of total halogen content to manage scrubber load.
-
-
Labeling: List the solvent (e.g., "Methanol 95%") and the solute ("6-Chloro-3-methoxypicolinic acid 5%").
Part 4: Emergency Contingencies (Spill Response)
In the event of a spill, rapid containment prevents exposure and environmental release.
Figure 2: Operational workflow for managing minor laboratory spills of 6-Chloro-3-methoxypicolinic acid.
Cleanup Specifics:
-
Neutralization: For solid spills, do not add water. Sweep up dry. For liquid acid spills, cover with sodium bicarbonate (baking soda) or a commercial acid neutralizer until bubbling ceases, then sweep.
-
Decontamination: Wipe the area with a soap and water solution after bulk removal.[3]
Part 5: Regulatory Compliance & Documentation
-
RCRA Classification:
-
This compound is generally not a P-listed (acutely toxic) or U-listed (toxic) waste by specific name under 40 CFR 261.33 [1].
-
However, it must be evaluated for Characteristic Hazards (40 CFR 261.20-24). If the waste exhibits corrosivity (pH ≤ 2), assign code D002 .[4]
-
-
EPA Halogen Rule: The "Rebuttable Presumption" applies to used oils/solvents mixed with halogens. Always declare the halogen content to your waste vendor to ensure they use an incinerator capable of 99.99% destruction efficiency (DRE) to prevent HCl emission [2].
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (CFR) Part 261.[4] Available at: [Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: Incinerators and Boilers. (Regulations regarding halogenated waste destruction).[5] Available at: [Link]
-
PubChem. 6-Chloro-3-methoxypicolinic acid Compound Summary. National Library of Medicine. Available at: [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal. Available at: [Link]
Sources
Personal protective equipment for handling 6-Chloro-3-methoxypicolinic acid
This guide serves as an authoritative operational manual for the safe handling of 6-Chloro-3-methoxypicolinic acid (CAS: 1256787-98-0). It is designed for researchers and safety officers requiring immediate, actionable protocols.
Part 1: Hazard Profile & Risk Assessment
Chemical Identity: 6-Chloro-3-methoxypicolinic acid Physical State: Solid (Fine crystalline powder) Primary Hazards (GHS Classification - Derived): [1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[4]
-
Combustible Dust: Fine particulates may form explosive mixtures with air.
Expert Insight: As a chlorinated pyridine derivative, this compound possesses significant lipophilicity, increasing its potential for dermal absorption compared to simple benzoic acid derivatives. While often classified merely as an "irritant," the 3-methoxy and 6-chloro substitution pattern suggests potential for skin sensitization upon repeated exposure. Treat this compound with the rigor reserved for sensitizers.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Hand Protection Strategy
Selection is dictated by the state of the matter (Solid vs. Solution).
| State | Primary Glove Material | Thickness (Min) | Breakthrough Time | Technical Justification |
| Dry Solid | Nitrile Rubber | 0.11 mm (4-5 mil) | >480 min | Excellent abrasion resistance; sufficient barrier for dry particulates. |
| Solution (Methanol/DMSO) | Double Nitrile | 0.11 mm (Inner) + 0.15 mm (Outer) | >240 min | Standard organic solvents used with this acid permeate single layers quickly. |
| Solution (DCM/Chloroform) | Laminate (PE/EVOH) | 0.06 mm | >480 min | Halogenated solvents degrade nitrile immediately. Use Silver Shield® or similar. |
Critical Protocol: Do NOT use Latex. Latex proteins can act as allergens, and the material offers poor resistance to the organic solvents typically used to dissolve picolinic acids.
Respiratory & Eye Protection
-
Respiratory:
-
Standard Operation: Work within a certified Chemical Fume Hood (CFH).
-
Outside Hood (Weighing/Spill): N95 or P100 particulate respirator.
-
Rationale: The powder is fine and electrostatic; inhalation can trigger immediate mucosal irritation.
-
-
Eye Protection:
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses with side shields are insufficient for handling fine powders that can drift around lenses.
-
Part 3: Operational Workflow & Logic
Diagram 1: PPE Selection Logic
This decision tree guides the researcher to the correct protective gear based on the specific experimental phase.
Caption: Logic flow for selecting appropriate glove materials based on the chemical state and solvent carrier.
Step-by-Step Handling Protocol
Phase A: Weighing & Transfer (High Risk for Inhalation)
-
Static Control: 6-Chloro-3-methoxypicolinic acid is prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.
-
Containment: Place the analytical balance inside the fume hood or a powder containment enclosure. If this is impossible, use a "balance shield" and wear an N95 respirator.
-
Technique: Use a disposable anti-static weighing boat. Do not return excess powder to the stock container to prevent cross-contamination and aerosol generation.
Phase B: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to wet the powder without lofting it.
-
Vessel Venting: As an acid, reaction with bases (e.g., carbonates) will release CO₂. Ensure the system is vented to a scrubber or hood exhaust to prevent over-pressurization and potential glassware rupture.
Phase C: Decontamination (Doffing)
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no outer surface touches skin.
-
Wash: Immediately wash hands with soap and cool water. Avoid hot water, which opens pores and increases absorption potential if residue is present.
Part 4: Emergency Response & Disposal
Diagram 2: Emergency Response Workflow
Caption: Immediate action steps for personal exposure or laboratory spills.
Disposal Strategy
-
Waste Stream: Halogenated Organic Waste.
-
Protocol:
-
Dissolve solid waste in a combustible solvent (e.g., Acetone or Ethanol) if safe to do so.
-
Label clearly: "Contains 6-Chloro-3-methoxypicolinic acid - Halogenated."
-
Prohibition: Do NOT dispose of down the drain. The chlorine substituent makes this compound persistent and toxic to aquatic life.
-
Destruction: Must be processed via high-temperature incineration equipped with a scrubber to neutralize hydrochloric acid (HCl) byproducts.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23437671, 6-Chloro-3-methoxypicolinic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
